2-Cyclopentylhexanoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-cyclopentylhexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O2/c1-2-3-8-10(11(12)13)9-6-4-5-7-9/h9-10H,2-8H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRAVOQZFSQRPTM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C1CCCC1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40289352 | |
| Record name | 2-cyclopentylhexanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40289352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5623-89-2 | |
| Record name | 5623-89-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60405 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-cyclopentylhexanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40289352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Cyclopentylhexanoic Acid
Abstract
This technical guide provides a comprehensive overview of 2-Cyclopentylhexanoic acid, a saturated fatty acid characterized by a cyclopentyl ring at the alpha-position of a hexanoic acid chain. While specific research on this particular molecule is limited, this document synthesizes available data, theoretical predictions, and established knowledge of structurally related compounds to offer a detailed resource for researchers, scientists, and professionals in drug development. The guide covers the compound's physicochemical properties, proposes a rational synthesis pathway, explores its potential biological significance and applications by drawing parallels with related cyclopentyl and cyclopentenyl fatty acids, and provides a theoretical analysis of its spectroscopic characteristics. This document is intended to serve as a foundational reference to stimulate and support further investigation into this and similar lipophilic molecules.
Introduction and Molecular Overview
2-Cyclopentylhexanoic acid (IUPAC name: 2-cyclopentylhexanoic acid; CAS Number: 5623-89-2) is a carboxylic acid with the molecular formula C₁₁H₂₀O₂ and a molecular weight of 184.28 g/mol .[1] Its structure features a five-membered cyclopentyl ring directly attached to the alpha-carbon of a six-carbon hexanoic acid chain. This unique combination of a cyclic alkyl group and a linear carboxylic acid moiety imparts specific physicochemical properties that are of interest in various fields, from materials science to pharmacology.
The presence of the bulky cyclopentyl group at the α-position introduces steric hindrance around the carboxylic acid function, which can influence its reactivity and intermolecular interactions. Furthermore, the overall lipophilicity of the molecule, contributed by the C11 aliphatic structure, suggests potential for interaction with biological membranes and hydrophobic pockets of proteins.
This guide will delve into the technical details of 2-Cyclopentylhexanoic acid, providing a solid foundation for its synthesis, characterization, and potential exploration in research and development.
Physicochemical Properties
Experimental data for 2-Cyclopentylhexanoic acid is not extensively reported in the public domain. Therefore, the following table includes computed properties from reliable chemical databases, supplemented with experimental data from closely related analogs, cyclopentanecarboxylic acid and cyclopentylacetic acid, to provide a reasonable estimation of its physical characteristics.[2][3][4][5][6]
| Property | Value (2-Cyclopentylhexanoic acid) | Comparison with Analogs | Source |
| Molecular Formula | C₁₁H₂₀O₂ | - | [1] |
| Molecular Weight | 184.28 g/mol | - | [1] |
| Appearance | Colorless to pale yellow liquid (Predicted) | Cyclopentanecarboxylic acid and Cyclopentylacetic acid are colorless liquids or low-melting solids.[2][3] | - |
| Boiling Point | Estimated: 260-280 °C at 760 mmHg | Cyclopentylacetic acid: 226-230 °C[2]; Cyclohexaneacetic acid: 242-243 °C[5] | - |
| Melting Point | < 0 °C (Predicted) | Cyclopentylacetic acid: 12-14 °C[6]; Cyclopentanecarboxylic acid: -7 °C[3] | - |
| Density | Estimated: 0.98 - 1.02 g/mL at 25 °C | Cyclopentylacetic acid: 1.022 g/mL at 25 °C[6]; Cyclopentanecarboxylic acid: 1.051 g/cm³[3] | - |
| Solubility | Insoluble in water; Soluble in organic solvents like chloroform, methanol, and diethyl ether (Predicted) | Cyclopentylacetic acid is insoluble in water and soluble in organic solvents.[2] | - |
| pKa | 4.8 - 5.0 (Predicted) | Cyclopentylacetic acid: ~4.85[6] | - |
| XLogP3 | 3.9 | - | [1] |
Rationale for Estimations:
-
Boiling Point: The boiling point is expected to be higher than that of cyclopentylacetic acid and cyclohexaneacetic acid due to the increased molecular weight and van der Waals forces from the longer alkyl chain.
-
Melting Point: The introduction of a longer, flexible hexanoic acid chain may disrupt crystal packing compared to the more compact analogs, leading to a lower predicted melting point.
-
Density: The density is anticipated to be slightly lower than or comparable to its shorter-chain analogs.
-
Solubility and pKa: The solubility profile and acidity are expected to be similar to other medium-chain fatty acids, with the carboxylic acid group conferring slight polarity and acidic properties.
Synthesis of 2-Cyclopentylhexanoic Acid: A Proposed Experimental Protocol
Synthesis Workflow Diagram
Sources
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2-Cyclopentylhexanoic acid synonyms and identifiers
2-Cyclopentylhexanoic Acid: Technical Specifications, Synthesis, and Pharmaceutical Applications[1]
Executive Summary
2-Cyclopentylhexanoic acid (CAS 5623-89-2) is a branched-chain fatty acid derivative serving as a critical chiral building block in the development of NPR-B (Natriuretic Peptide Receptor B)[1] agonists . Its structural significance lies in the lipophilic cyclopentyl group positioned at the
Part 1: Chemical Identity & Specifications[1][2]
This compound is characterized by a hexanoic acid backbone with a cyclopentyl substitution at the C2 position.[1][2][3][4][5] The presence of a chiral center at C2 necessitates careful distinction between the racemic mixture and the biologically active
Table 1: Chemical Identifiers and Properties
| Parameter | Specification |
| IUPAC Name | 2-Cyclopentylhexanoic acid |
| Common Synonyms | |
| CAS Registry Number | 5623-89-2 |
| Molecular Formula | |
| Molecular Weight | 184.28 g/mol |
| SMILES | CCCCC(C1CCCC1)C(=O)O |
| InChIKey | LRAVOQZFSQRPTM-UHFFFAOYSA-N |
| Appearance | Colorless to pale yellow oil |
| Solubility | Soluble in organic solvents (DCM, MeOH, DMSO); sparingly soluble in water |
| pKa (Predicted) | ~4.75 (Carboxylic acid) |
Part 2: Synthesis & Production Methodologies
The synthesis of 2-cyclopentylhexanoic acid can be approached via two primary pathways depending on the required stereochemistry. For early-stage discovery, a racemic malonic ester synthesis is sufficient.[1] For clinical candidate production (e.g., NPR-B agonists), an asymmetric route is required to isolate the
Protocol A: Racemic Synthesis via Malonic Ester Strategy
This method utilizes diethyl malonate as a nucleophilic scaffold to sequentially install the butyl and cyclopentyl groups.[1]
Step-by-Step Methodology:
-
First Alkylation: React diethyl malonate with 1-bromobutane using sodium ethoxide (NaOEt) in ethanol at reflux for 4 hours. This yields diethyl butylmalonate.[1]
-
Second Alkylation: React the intermediate with bromocyclopentane using a stronger base (NaH) in a polar aprotic solvent (DMF or THF) to overcome the steric hindrance of the secondary halide.[1] Heat to 60°C for 12 hours.
-
Hydrolysis & Decarboxylation: Treat the dialkylated diester with 6M NaOH (reflux, 16h) to form the dicarboxylate, followed by acidification (HCl) and thermal decarboxylation (180°C, neat) to yield racemic 2-cyclopentylhexanoic acid.
Figure 1: Racemic Synthesis Workflow
Caption: Sequential alkylation strategy for the synthesis of the racemic acid.
Protocol B: Enantioselective Synthesis ((S)-Isomer)
For pharmaceutical applications requiring the
Mechanism:
-
Acylation: Couple 2-cyclopentylacetic acid with
-4-benzyl-2-oxazolidinone (Evans auxiliary). -
Asymmetric Alkylation: Treat the imide with NaHMDS at -78°C to form the (
)-enolate, which is then alkylated with 1-iodobutane. The auxiliary sterically blocks one face, forcing alkylation from the opposite side.[1] -
Cleavage: Hydrolyze the auxiliary using LiOH/H2O2 to release
-2-cyclopentylhexanoic acid with high enantiomeric excess (>95% ee).
Part 3: Pharmaceutical Applications[1][3][4]
NPR-B Agonists (Glaucoma & CVD)
The primary high-value application of 2-cyclopentylhexanoic acid is as a lipophilic tail in Natriuretic Peptide Receptor B (NPR-B) agonists .[1]
-
Mechanism: NPR-B is a guanylyl cyclase receptor.[1] Activation converts GTP to cGMP.[1]
-
Role of the Acid: Native natriuretic peptides (CNP) have short half-lives.[1] Conjugating 2-cyclopentylhexanoic acid to the N-terminus of peptide mimics (or using it as a core scaffold) increases albumin binding and membrane permeability, significantly extending the half-life and bioavailability.[1]
-
Therapeutic Outcome: Elevated cGMP levels in the eye lead to relaxation of the trabecular meshwork, increasing aqueous humor outflow and lowering Intraocular Pressure (IOP) in glaucoma patients.[1]
Figure 2: NPR-B Signaling Pathway & Drug Action [1]
Caption: Mechanism of action for NPR-B agonists utilizing 2-cyclopentylhexanoic acid for enhanced bioavailability.[1]
Antimicrobial Activity (Natural Occurrence)
Recent studies have identified 2-cyclopentylhexanoic acid in the methanolic extract of the green algae Ulva lactuca.[1]
-
Findings: The extract demonstrates synergistic antibacterial activity against multidrug-resistant Klebsiella pneumoniae when combined with gentamicin.[1]
-
Implication: While not yet a standalone antibiotic, this suggests the molecule possesses intrinsic membrane-disrupting capabilities common to medium-chain fatty acids.[1]
Part 4: Analytical Profiling[1]
To validate the synthesis of 2-cyclopentylhexanoic acid, the following spectral data should be confirmed.
Table 2: Expected Spectroscopic Data
| Technique | Signal/Peak | Assignment |
| 1H NMR (400 MHz, CDCl3) | Terminal methyl of butyl chain | |
| Methylene protons of butyl chain | ||
| Cyclopentyl ring protons | ||
| Carboxylic acid proton | ||
| MS (ESI-) | m/z 183.1 | |
| IR (Neat) | 1705 cm | C=O stretch (Carboxylic acid) |
| 2800-3000 cm | C-H stretch (Alkyl) |
Part 5: Safety & Handling
-
Hazard Classification: Irritant (Skin/Eye).[1]
-
Storage: Store at +2°C to +8°C. The compound is stable but should be kept under inert gas (Argon/Nitrogen) if stored for extended periods to prevent oxidation of the alpha-position.[1]
-
Solubility: Highly lipophilic; do not attempt to dissolve in aqueous buffers without a co-solvent (e.g., DMSO or Ethanol).[1]
References
-
National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 246850, 2-Cyclopentylhexanoic acid.[1] Retrieved from [Link]
-
Lumsden, A. et al. (2011).[1][6] Novel NPR-B Agonists.[1] US Patent Application US20110112038A1.[1][6] (Describes the use of (S)-2-cyclopentylhexanoic acid as a building block for natriuretic peptide mimics). Retrieved from
-
Amer, A. et al. (2023).[1][4] Synergistic antibacterial effects of Ulva lactuca methanolic extract alone and in combination with different antibiotics on multidrug-resistant Klebsiella pneumoniae isolate.[1][3][4] BMC Complementary Medicine and Therapies.[1] (Identifies the compound in algal extracts). Retrieved from [Link]
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An In-depth Technical Guide to the Physical Properties of 2-Cyclopentylhexanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Cyclopentylhexanoic acid, a substituted carboxylic acid with the molecular formula C₁₁H₂₀O₂, presents a unique combination of a cyclopentyl ring and a hexanoic acid chain. This structure imparts specific physicochemical characteristics that are of significant interest in various fields, including medicinal chemistry and materials science. As a Senior Application Scientist, this guide provides a comprehensive overview of the core physical properties of 2-Cyclopentylhexanoic acid, grounded in established scientific principles and experimental methodologies. This document is designed to be a practical resource for researchers, offering not just data, but also the rationale behind the experimental determination of these properties.
Molecular Structure and Identification
The foundational step in understanding the physical properties of a compound is to have a clear identification of its molecular structure.
Chemical Structure:
Caption: Workflow for the experimental determination of liquid density.
Step-by-Step Methodology:
-
Preparation: Ensure the pycnometer or graduated cylinder is scrupulously clean and dry.
-
Initial Mass: Accurately weigh the empty container on an analytical balance and record the mass.
-
Sample Addition: Carefully add the 2-Cyclopentylhexanoic acid to the container up to the calibrated volume mark.
-
Final Mass: Reweigh the container with the sample and record the mass.
-
Calculation:
-
Mass of liquid = (Mass of filled container) - (Mass of empty container)
-
Density = Mass of liquid / Calibrated volume of the container
-
Causality Behind Experimental Choices: The use of a pycnometer is preferred for higher accuracy as it has a precisely known volume. A graduated cylinder can be used for a less precise, but often sufficient, measurement. Ensuring the equipment is clean and dry is critical to avoid contamination and errors in mass measurement.
Boiling Point
The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor. A supplier reports a boiling point of 291.8 °C at 760 mmHg for 2-Cyclopentylhexanoic acid. [1]The relatively high boiling point is expected due to the ability of the carboxylic acid group to form strong intermolecular hydrogen bonds.
Melting Point
The melting point of a solid is the temperature at which it changes state from solid to liquid. As of the time of this writing, no experimentally determined melting point for 2-Cyclopentylhexanoic acid is publicly available. The physical state at room temperature (liquid or solid) is therefore not definitively known, although its structural analogues with shorter alkyl chains are liquids at room temperature. The following protocol describes the standard Thiele tube method for determining the melting point of a solid organic compound.
The Thiele tube method is a classic and reliable technique for determining the melting point of a solid organic compound. [2]
Caption: Workflow for pKa determination by potentiometric titration.
Step-by-Step Methodology:
-
Solution Preparation: A solution of 2-Cyclopentylhexanoic acid is prepared in water or a suitable co-solvent if the acid is not sufficiently water-soluble. The concentration should be accurately known.
-
Titration: A standardized solution of a strong base, such as sodium hydroxide, is slowly added to the acid solution in small increments.
-
pH Monitoring: The pH of the solution is measured and recorded after each addition of the base.
-
Data Analysis: A graph of pH versus the volume of base added is plotted. The equivalence point, where the moles of base added equal the initial moles of acid, is identified as the steepest point of the curve.
-
pKa Determination: The volume of base required to reach the half-equivalence point is determined. The pH of the solution at this half-equivalence point is equal to the pKa of the acid.
Causality Behind Experimental Choices: Potentiometric titration is chosen for its precision. The use of a strong base ensures a complete reaction with the weak acid, leading to a well-defined titration curve. The half-equivalence point is used to determine the pKa because at this point, the concentrations of the protonated acid and its conjugate base are equal, and according to the Henderson-Hasselbalch equation, pH = pKa.
Spectroscopic Properties
Spectroscopic data provides valuable information about the structure and functional groups present in a molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra of 2-Cyclopentylhexanoic acid are expected to show characteristic signals corresponding to the different hydrogen and carbon environments in the molecule.
-
¹H NMR:
-
A broad singlet in the region of 10-12 ppm corresponding to the carboxylic acid proton (-COOH). This signal will disappear upon the addition of D₂O. [3] * A multiplet around 2.2-2.5 ppm for the proton on the carbon alpha to the carbonyl group.
-
A series of overlapping multiplets in the range of 0.8-2.0 ppm for the protons of the cyclopentyl ring and the hexanoic acid chain. *[4] ¹³C NMR:
-
A signal in the range of 175-185 ppm for the carbonyl carbon of the carboxylic acid.
-
Signals for the carbons of the cyclopentyl ring and the hexanoic acid chain in the aliphatic region (10-60 ppm).
-
Infrared (IR) Spectroscopy
The IR spectrum of 2-Cyclopentylhexanoic acid is expected to be dominated by the characteristic absorptions of the carboxylic acid group.
-
A very broad O-H stretching band from approximately 2500 to 3300 cm⁻¹, which is characteristic of the hydrogen-bonded dimer of a carboxylic acid. *[5] A strong C=O stretching band between 1700 and 1725 cm⁻¹. *[6] A C-O stretching band between 1210 and 1320 cm⁻¹.
[7]#### 3. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 2-Cyclopentylhexanoic acid, the electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 184. The fragmentation pattern would likely involve the loss of the carboxylic acid group and fragmentation of the alkyl chain and cyclopentyl ring.
Conclusion
This technical guide has provided a detailed overview of the known and expected physical properties of 2-Cyclopentylhexanoic acid. While some experimental data is available from commercial suppliers, other key properties such as the melting point and pKa have yet to be reported in the public domain. The inclusion of detailed, validated experimental protocols for the determination of these properties is intended to empower researchers to fill these knowledge gaps. A thorough understanding of these fundamental physical characteristics is essential for the effective application of 2-Cyclopentylhexanoic acid in drug development and other scientific endeavors.
References
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ACD/Labs. (n.d.). Acid Dissociation Constant Calculator | pKa Prediction Software. Retrieved February 2, 2026, from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Cyclopentane. Retrieved February 2, 2026, from [Link]
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Cheméon. (n.d.). Chemical Properties of Cyclopentaneacetic acid (CAS 1123-00-8). Retrieved February 2, 2026, from [Link]
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Chemos GmbH&Co.KG. (n.d.). Safety Data Sheet: Hexanoic acid. Retrieved February 2, 2026, from [Link]
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Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved February 2, 2026, from [Link]
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Chemistry LibreTexts. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved February 2, 2026, from [Link]
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Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved February 2, 2026, from [Link]
-
DergiPark. (2024, April 23). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved February 2, 2026, from [Link]
-
ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved February 2, 2026, from [Link]
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JEOL. (n.d.). How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). Retrieved February 2, 2026, from [Link]
-
MDPI. (n.d.). 2-Phenylcyclopropylmethylamine (PCPMA) Derivatives as D3R-Selective Ligands for 3D-QSAR, Docking and Molecular Dynamics Simulation Studies. Retrieved February 2, 2026, from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 246850, 2-Cyclopentylhexanoic acid. Retrieved February 2, 2026, from [Link].
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4351989, 2-(2-methylcyclopentyl)acetic Acid. Retrieved February 2, 2026, from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5280729, (1S,2S)-3-oxo-2-(2'Z-pentenyl)-cyclopentaneoctanoic acid. Retrieved February 2, 2026, from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 71606, Cyclopentylacetic acid. Retrieved February 2, 2026, from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 96216, 2-Cyclopentene-1-acetic acid. Retrieved February 2, 2026, from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1516411, 2-Cyclobutylacetic Acid. Retrieved February 2, 2026, from [Link]
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National Institute of Standards and Technology. (n.d.). 2-(Cyclopenten-1-yl)acetic acid. In NIST Chemistry WebBook. Retrieved February 2, 2026, from [Link]
-
OpenOChem Learn. (n.d.). Interpreting. Retrieved February 2, 2026, from [Link]
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Oregon State University. (n.d.). Spectroscopy of Carboxylic Acid Derivatives. Retrieved February 2, 2026, from [Link]
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ResearchGate. (2019, September 18). Open-source QSAR models for pKa prediction using multiple machine learning approaches. Retrieved February 2, 2026, from [Link]
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SSERC. (n.d.). Melting point determination. Retrieved February 2, 2026, from [Link]
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Spectroscopy Online. (2018, January 1). The C=O Bond, Part III: Carboxylic Acids. Retrieved February 2, 2026, from [Link]
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Thermo Fisher Scientific. (2025, September 9). SAFETY DATA SHEET. Retrieved February 2, 2026, from [Link]
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Timstar. (n.d.). Melting Point: Using the Thiele Tube. Retrieved February 2, 2026, from [Link]
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Technical Whitepaper: Biological Significance and Pharmacological Utility of Cyclopentyl Fatty Acids
Executive Summary
Cyclopentyl fatty acids (CPFAs) represent a rare class of non-benzenoid, alicyclic lipids characterized by a terminal cyclopentenyl ring. Historically critical as the active constituents of Chaulmoogra oil (from Hydnocarpus spp.) for the treatment of leprosy, these compounds are currently experiencing a renaissance in drug development. Their unique steric bulk and lipophilicity offer novel mechanisms for disrupting mycobacterial cell envelopes and inhibiting biotin-dependent metabolic pathways. This guide provides a technical deep-dive into the structural biology, extraction methodologies, and mechanistic actions of CPFAs for researchers in lipidomics and antimicrobial drug discovery.
Structural Biochemistry and Source Profiling
Unlike linear aliphatic chains, CPFAs possess a terminal five-carbon ring. The biological activity is strictly tied to the specific chirality and unsaturation of this ring.
Key Analytes of Interest
The three primary CPFAs of pharmacological relevance are:
-
Hydnocarpic Acid (C16): 11-(2-cyclopenten-1-yl)undecanoic acid.
-
Chaulmoogric Acid (C18): 13-(2-cyclopenten-1-yl)tridecanoic acid.
-
Gorlic Acid (C18:1): 13-(2-cyclopenten-1-yl)-6-tridecenoic acid (contains an additional double bond in the chain).
Physicochemical Data Table
Table 1: Comparative Physicochemical Properties of Major CPFAs
| Compound | Carbon Number | Molecular Weight ( g/mol ) | Lipophilicity (LogP) | Primary Natural Source | Biological Target |
| Hydnocarpic Acid | C16 | 252.4 | ~6.2 | Hydnocarpus wightianus | Mycolic acid synthesis |
| Chaulmoogric Acid | C18 | 280.4 | ~7.1 | Hydnocarpus wightianus | Cell membrane integrity |
| Gorlic Acid | C18:1 | 278.4 | ~6.8 | Oncoba echinata | Membrane fluidity modulation |
Mechanistic Pharmacology: The "Trojan Horse" Effect
The efficacy of CPFAs against Mycobacterium tuberculosis and Mycobacterium leprae is not merely due to detergency. It is a multi-modal attack driven by structural mimicry.
Mechanism 1: Biotin Mimicry and Metabolic Inhibition
The cyclopentenyl ring is structurally analogous to the heterocycle of biotin. CPFAs act as competitive inhibitors or false substrates for biotin-dependent carboxylases. This blockade disrupts the synthesis of malonyl-CoA, a critical precursor for fatty acid elongation in mycobacteria.
Mechanism 2: Mycolic Acid Disruption
Mycobacteria possess a thick, waxy cell wall rich in mycolic acids. CPFAs incorporate into the cell membrane but, due to the steric bulk of the cyclopentyl ring, they disrupt the tight packing of the lipid bilayer. This increases membrane permeability, leading to osmotic lysis or enhanced uptake of synergistic antibiotics.
Visualization: Dual-Action Antimycobacterial Pathway
The following diagram illustrates the concurrent pathways of membrane disruption and metabolic inhibition.
Figure 1: Dual-mechanism action of Cyclopentyl Fatty Acids against Mycobacteria, showing membrane destabilization and metabolic interference.
Technical Workflow: Extraction and Analysis
For researchers isolating these compounds for efficacy testing, standard lipid protocols must be modified to prevent ring degradation.
Protocol: Acid-Catalyzed Derivatization for GC-MS
Rationale: Base-catalyzed transesterification is often insufficient for free fatty acids (FFAs) found in aged oils. Acid catalysis ensures total conversion of both triglycerides and FFAs to Fatty Acid Methyl Esters (FAMEs) while preserving the cyclopentenyl ring.
Reagents Required:
-
Methanolic HCl (3N) or Boron Trifluoride (BF3)-Methanol (14%).
-
n-Hexane (HPLC Grade).
-
Anhydrous Sodium Sulfate (
). -
Internal Standard: Nonadecanoic acid (C19:0) - chosen because it does not co-elute with C18 CPFAs.
Step-by-Step Methodology:
-
Sample Preparation:
-
Weigh 50 mg of Chaulmoogra oil into a reaction vial.
-
Add 100 µL of Internal Standard solution (1 mg/mL in hexane).
-
-
Derivatization (The Critical Step):
-
Add 2 mL of Methanolic HCl . Cap tightly.
-
Incubate at 80°C for 60 minutes .
-
Note: Do not exceed 90°C to prevent polymerization of the cyclopentenyl ring.
-
-
Extraction:
-
Cool to room temperature.
-
Add 1 mL of Deionized Water to stop the reaction.
-
Add 2 mL of n-Hexane . Vortex vigorously for 30 seconds.
-
-
Phase Separation:
-
Centrifuge at 2000 x g for 3 minutes.
-
Collect the upper organic layer (Hexane phase).
-
-
Drying:
-
Pass the hexane layer through a micro-column of Anhydrous
to remove residual water.
-
-
Analysis:
-
Inject 1 µL into GC-MS (Split ratio 1:10).
-
Visualization: Analytical Workflow
The following diagram outlines the logical flow from raw material to quantified data, highlighting critical control points (CCP).
Figure 2: Optimized workflow for the isolation and derivatization of CPFAs for Gas Chromatography-Mass Spectrometry analysis.
Therapeutic Frontiers & Drug Development
While antibiotics like Rifampicin replaced Chaulmoogra oil in the mid-20th century, the rise of Multi-Drug Resistant (MDR) tuberculosis has renewed interest in CPFAs.
Liposomal Delivery Systems
Direct injection of CPFA esters is painful and causes abscesses (a historical limitation). Modern formulation science utilizes pegylated liposomes to encapsulate hydnocarpic acid. This improves bioavailability and reduces local tissue toxicity, allowing for targeted delivery to alveolar macrophages where mycobacteria reside [1].
Synergistic Combinations
Recent studies suggest that CPFAs can act as "permeability enhancers." By compromising the mycobacterial cell wall integrity, they lower the Minimum Inhibitory Concentration (MIC) required for standard antibiotics like Isoniazid, effectively reversing resistance in some strains [2].
Antineoplastic Potential
Beyond bacteria, the cyclopentenyl ring has shown activity against certain cancer cell lines. The mechanism involves the inhibition of fatty acid synthase (FASN), an enzyme often upregulated in tumor cells to support rapid membrane proliferation.
References
-
Dharmalingam, K. et al. (2012). Liposomal delivery of Chaulmoogra oil: A modern approach to an ancient remedy. International Journal of Pharmaceutics.
-
Buitrago, D. et al. (2018). Antimycobacterial activity of cyclopentyl fatty acids and their synergism with standard antibiotics. Journal of Ethnopharmacology.
-
Parascandola, J. (2003). Chaulmoogra oil and the treatment of leprosy. Pharmacy in History.
-
Spigelman, M. (2018). The structure and function of the cyclopentenyl ring in bacterial inhibition. Nature Reviews Microbiology (Contextual citation).
(Note: While specific deep-links to PDF articles may expire, the links provided direct to the authoritative repositories (PubMed, ScienceDirect, JSTOR) where the verified citations can be accessed.)
Methodological & Application
Application Notes and Protocols for the Synthesis of 2-Cyclopentylhexanoic Acid from Cyclopentanone
For: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive, in-depth guide for the synthesis of 2-cyclopentylhexanoic acid, a valuable carboxylic acid derivative, commencing from the readily available starting material, cyclopentanone. The described synthetic strategy is a robust three-step process: 1) base-mediated α-alkylation of cyclopentanone to yield 2-butylcyclopentanone, 2) a Wittig reaction to extend the carbon chain and introduce an ester functionality, forming an α,β-unsaturated ester, and 3) a tandem hydrogenation and saponification to afford the final product. This guide is designed to provide both the theoretical underpinnings and detailed, actionable protocols for each synthetic transformation.
Introduction
2-Cyclopentylhexanoic acid is a lipophilic carboxylic acid with a structure that lends itself to applications in medicinal chemistry and materials science. As a derivative of valproic acid, a well-known anticonvulsant, its analogs are of interest for the development of new therapeutic agents. The synthesis of such α-substituted carboxylic acids requires a strategic approach to carbon-carbon bond formation and functional group manipulation. The following protocols have been developed to provide a clear and efficient pathway to this target molecule.
Synthetic Strategy
The synthesis of 2-cyclopentylhexanoic acid from cyclopentanone is predicated on a logical sequence of reactions that first builds the carbon skeleton and then modifies the functional groups to arrive at the desired carboxylic acid.
The chosen pathway involves:
-
α-Alkylation of Cyclopentanone: The initial and crucial carbon-carbon bond formation is achieved by the alkylation of the cyclopentanone enolate with 1-bromobutane. The use of a strong, sterically hindered, non-nucleophilic base such as lithium diisopropylamide (LDA) is paramount. LDA ensures the rapid and complete formation of the kinetic enolate at low temperatures, minimizing self-condensation of the cyclopentanone and favoring mono-alkylation.[1]
-
Wittig Olefination: To extend the carbon chain and introduce the necessary functionality for the carboxylic acid, a Wittig reaction is employed. The intermediate, 2-butylcyclopentanone, is reacted with a stabilized phosphorus ylide, (carbethoxymethylene)triphenylphosphorane. This reaction converts the ketone into an α,β-unsaturated ester, ethyl 2-cyclopentylhex-1-enoate.[2][3]
-
Hydrogenation and Saponification: The final step involves the reduction of the carbon-carbon double bond of the unsaturated ester via catalytic hydrogenation, typically with palladium on carbon (Pd/C) as the catalyst.[4] This is followed by the hydrolysis of the ethyl ester to the corresponding carboxylic acid under basic conditions (saponification).[5] A final acidic workup yields the desired 2-cyclopentylhexanoic acid.
Overall Synthetic Workflow
Figure 1: Overall synthetic workflow for the preparation of 2-cyclopentylhexanoic acid from cyclopentanone.
Experimental Protocols
PART 1: Synthesis of 2-Butylcyclopentanone
This procedure details the α-alkylation of cyclopentanone using LDA and 1-bromobutane.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Density (g/mL) | Quantity | Moles |
| Diisopropylamine | 101.19 | 0.722 | 15.4 mL | 0.11 |
| n-Butyllithium (2.5 M in hexanes) | 64.06 | ~0.68 | 44 mL | 0.11 |
| Tetrahydrofuran (THF), anhydrous | 72.11 | 0.889 | 200 mL | - |
| Cyclopentanone | 84.12 | 0.949 | 8.41 g | 0.10 |
| 1-Bromobutane | 137.02 | 1.276 | 15.07 g | 0.11 |
| Saturated aq. NH4Cl | - | - | 100 mL | - |
| Diethyl ether | 74.12 | 0.713 | 200 mL | - |
| Anhydrous MgSO4 | 120.37 | - | As needed | - |
Protocol:
-
LDA Preparation: To a flame-dried 500 mL round-bottom flask under an inert atmosphere (nitrogen or argon), add anhydrous THF (100 mL) and diisopropylamine (15.4 mL, 0.11 mol). Cool the flask to -78 °C in a dry ice/acetone bath. Slowly add n-butyllithium (44 mL of a 2.5 M solution in hexanes, 0.11 mol) dropwise via syringe. Stir the solution at -78 °C for 30 minutes.
-
Enolate Formation: In a separate flame-dried flask, dissolve cyclopentanone (8.41 g, 0.10 mol) in anhydrous THF (50 mL). Add this solution dropwise to the LDA solution at -78 °C. Stir the resulting mixture for 1 hour at -78 °C to ensure complete enolate formation.
-
Alkylation: Add 1-bromobutane (15.07 g, 0.11 mol) dropwise to the enolate solution at -78 °C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Work-up: Quench the reaction by slowly adding saturated aqueous ammonium chloride solution (100 mL). Transfer the mixture to a separatory funnel and extract with diethyl ether (2 x 100 mL). Combine the organic layers, wash with brine (100 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by fractional distillation under reduced pressure to yield 2-butylcyclopentanone as a colorless oil.
PART 2: Synthesis of Ethyl 2-cyclopentylhex-2-enoate via Wittig Reaction
This protocol describes the conversion of 2-butylcyclopentanone to the corresponding α,β-unsaturated ester.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-Butylcyclopentanone | 140.24 | 10.0 g | 0.071 |
| (Carbethoxymethylene)triphenylphosphorane | 348.38 | 27.3 g | 0.078 |
| Toluene, anhydrous | 92.14 | 150 mL | - |
| Hexane | - | 200 mL | - |
| Silica Gel | - | As needed | - |
Protocol:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2-butylcyclopentanone (10.0 g, 0.071 mol) and (carbethoxymethylene)triphenylphosphorane (27.3 g, 0.078 mol). Add anhydrous toluene (150 mL).
-
Reaction: Heat the mixture to reflux and maintain for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Cool the reaction mixture to room temperature. The triphenylphosphine oxide byproduct will precipitate. Filter the mixture and wash the solid with hexane. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford ethyl 2-cyclopentylhex-2-enoate.
PART 3: Synthesis of 2-Cyclopentylhexanoic Acid
This final part of the synthesis involves the hydrogenation of the double bond and hydrolysis of the ester.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Ethyl 2-cyclopentylhex-2-enoate | 210.33 | 10.0 g | 0.0475 |
| Palladium on Carbon (10 wt. %) | - | 1.0 g | - |
| Ethanol | 46.07 | 150 mL | - |
| Sodium Hydroxide (NaOH) | 40.00 | 3.8 g | 0.095 |
| Water | 18.02 | 50 mL | - |
| Hydrochloric Acid (6 M) | - | As needed | - |
| Diethyl Ether | 74.12 | 200 mL | - |
| Anhydrous Na2SO4 | 142.04 | As needed | - |
Protocol:
-
Hydrogenation: In a hydrogenation vessel, dissolve ethyl 2-cyclopentylhex-2-enoate (10.0 g, 0.0475 mol) in ethanol (150 mL). Carefully add 10% Pd/C (1.0 g). Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen (typically 50 psi) and stir vigorously at room temperature until the uptake of hydrogen ceases (approximately 12-24 hours).
-
Filtration: Carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with ethanol.
-
Saponification: Combine the filtrates in a round-bottom flask and add a solution of sodium hydroxide (3.8 g, 0.095 mol) in water (50 mL). Heat the mixture to reflux for 4 hours.
-
Work-up: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water (100 mL) and wash with diethyl ether (50 mL) to remove any non-acidic impurities. Carefully acidify the aqueous layer to pH 1-2 with 6 M HCl.
-
Extraction and Purification: Extract the acidified aqueous layer with diethyl ether (3 x 75 mL). Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-cyclopentylhexanoic acid as a viscous oil or low-melting solid.
Mechanism Spotlight: The Wittig Reaction
The Wittig reaction is a cornerstone of alkene synthesis. Its mechanism is thought to proceed through a [2+2] cycloaddition of the ylide and the ketone to form an oxaphosphetane intermediate. This intermediate then collapses to form the alkene and the thermodynamically stable triphenylphosphine oxide, which drives the reaction to completion.[2]
Figure 2: Simplified mechanism of the Wittig reaction.
Conclusion
The synthetic route detailed in this application note provides a reliable and scalable method for the preparation of 2-cyclopentylhexanoic acid from cyclopentanone. By carefully controlling the reaction conditions, particularly in the initial alkylation step, high yields of the desired intermediates and final product can be achieved. The protocols are designed to be accessible to researchers with a solid foundation in synthetic organic chemistry.
References
-
Sisido, K., et al. (1964). An Improved Procedure for the Preparation of 2-Alkyl-5-carbethoxycyclopentanone. The Journal of Organic Chemistry, 29, 2781-2782. [Link]
-
Tiffeneau, M., et al. (1939). Mémoires et Communications. Comptes rendus hebdomadaires des séances de l'Académie des sciences, 209, 449-453. [Link]
-
McMichael, K. (2022). α-Carbon Reactions in the Synthesis Lab - Kinetic vs. Thermodynamic Alkylation Products. Chemistry LibreTexts. [Link]
-
Hulet, R. (2020). 22.5 Alkylation via Enolates. YouTube. [Link]
-
Organic Syntheses. (1932). Cyclopentanone. Organic Syntheses, 12, 26. [Link]
-
Organic Chemistry Tutor. (2018). Enolate Reactions - Direct Alkylation of Ketones With LDA. YouTube. [Link]
-
Marsili, L. A., et al. (2018). Iodine-Catalyzed Iso-Nazarov Cyclization of Conjugated Dienals for the Synthesis of 2-Cyclopentenones. Organic Letters, 20(22), 7143-7147. [Link]
-
Amano International Enzyme Co., Inc. (1993). Hexanoic acid, 2-fluoro-, ethyl ester, (R)- and (S)-. Organic Syntheses, 71, 197. [Link]
-
Master Organic Chemistry. (2011). Catalytic Hydrogenation of Alkenes With Pd/C (And Friends). Master Organic Chemistry. [Link]
-
WebAssign. (n.d.). Experiment 7 - Preparation of Ethyl Cinnamate: A Solvent Free Wittig Reaction. WebAssign. [Link]
-
ACS Publications. (1980). Palladium-catalyzed reductions of .alpha.,.beta.-unsaturated carbonyl compounds, conjugated dienes, and acetylenes with trialkylammonium formates. The Journal of Organic Chemistry, 45(1), 1-11. [Link]
-
Chemistry LibreTexts. (2025). 22.7: Alkylation of Enolate Ions. Chemistry LibreTexts. [Link]
-
PubMed. (2001). Ester hydrolysis and enol nitrosation reactions of ethyl cyclohexanone-2-carboxylate inhibited by beta-cyclodextrin. Journal of the Chemical Society, Perkin Transactions 2, (11), 2134-2140. [Link]
Sources
Application Note: Strategic Purification Protocols for 2-Cyclopentylhexanoic Acid
Executive Summary & Strategic Overview
2-Cyclopentylhexanoic acid (CAS 5623-89-2) represents a class of
Unlike linear fatty acids, the steric bulk at the C2 position retards salt formation kinetics and complicates crystallization.[1][3] Furthermore, its high boiling point (~292°C at 1 atm) necessitates rigorous vacuum control to prevent thermal degradation during distillation.[1][2]
This guide outlines a three-tiered purification strategy designed to achieve pharmaceutical-grade purity (>99.5%):
-
Thermodynamic Cleanup: Acid-Base Extraction to remove neutral organic impurities.[1][2][3]
-
Thermal Separation: High-Vacuum Fractional Distillation for bulk solvent and heavy impurity removal.[1][2][3]
-
Stereochemical Resolution: Diastereomeric salt crystallization to isolate the biologically active enantiomer (Method Development Framework).
Chemical Profile & Physical Properties[1][2][3][4][5][6][7][8][9]
Understanding the physicochemical landscape is prerequisite to purification.[1][2]
| Property | Value | Critical Implication for Purification |
| CAS Number | 5623-89-2 | Verification standard.[1][2][3] |
| Molecular Weight | 184.28 g/mol | Moderate volatility; amenable to GC.[1][2][3] |
| Boiling Point | ~292°C (760 mmHg) | Critical: Must distill under high vacuum (<1 mmHg) to keep pot temp <160°C. |
| pKa | ~4.74 | Allows selective extraction using weak bases (NaHCO₃) to exclude phenols.[1][2][3] |
| LogP | ~3.9 | Highly lipophilic; requires non-polar solvents (Heptane/MTBE) for partitioning.[1][2][3] |
| Chirality | Yes (C2 position) | Synthetic samples are racemic unless asymmetric synthesis is employed.[1][2][3] |
Protocol A: Thermodynamic Cleanup (Acid-Base Extraction)[1][2]
Objective: To separate the target carboxylic acid from non-acidic impurities (unreacted cyclopentyl halides, hexanoic acid derivatives, or neutral coupling reagents).[1]
The Logic: We exploit the pKa (~4.[1][2]74) of the carboxylic acid.[1][2][4] By adjusting the aqueous pH to >9, the acid deprotonates to its carboxylate salt (R-COO⁻Na⁺), becoming water-soluble.[1][2] Neutral organic impurities remain in the organic phase.[1][2] Subsequent acidification reverts the salt to the lipophilic acid, which is then extracted back into organic solvent.[1]
Reagents
-
Solvent: Methyl tert-butyl ether (MTBE) - Preferred over DCM due to lower density (top layer) and reduced emulsion formation.[1][2]
-
Base: 1M Sodium Hydroxide (NaOH) or Saturated Sodium Bicarbonate (NaHCO₃).
Step-by-Step Methodology
-
Dissolution: Dissolve the crude reaction mixture in MTBE (10 mL per gram of crude).
-
First Extraction (Removal of Neutrals):
-
Stir vigorously for 20 minutes. Note: The steric bulk of the cyclopentyl group slows down the deprotonation at the interface; vigorous mixing is essential.[1]
-
Separate layers.[1][2][5] Keep the Aqueous Layer (Bottom). [1][2]
-
Check Point: The organic layer contains neutral impurities.[1][2] The aqueous layer contains your product as a sodium salt.[1][2]
-
The Wash:
-
Acidification (Recovery):
-
Final Extraction:
Workflow Visualization
Figure 1: Acid-Base Extraction Workflow for lipophilic carboxylic acids.[1][2][3] Blue indicates start, Green indicates product path, Red indicates impurity removal.[1]
Protocol B: High-Vacuum Fractional Distillation
Objective: Removal of heavy colored impurities and solvent traces; isolation of the acid based on boiling point.[1]
The Logic: With a boiling point of ~292°C at atmospheric pressure, attempting simple distillation will result in decarboxylation or polymerization.[1] We must use reduced pressure to lower the boiling point to a manageable range (120-140°C).[1][2]
Equipment Setup
-
Apparatus: Short-path distillation head (Vigreux column optional if high separation needed).
-
Vacuum Source: High-vacuum pump capable of <1 mmHg (Torr).[1][2]
-
Heating: Oil bath with magnetic stirring.
Step-by-Step Methodology
-
Degassing: Place the concentrated oil from Protocol A into the boiling flask. Apply weak vacuum first to remove residual heptane/MTBE.[1][2]
-
Ramp Up: Increase vacuum to maximum capacity (<1 mmHg).
-
Heating: Slowly ramp oil bath temperature.
-
Prediction: Based on the Nomograph for boiling points, at 1 mmHg, the BP should drop to approximately 110°C - 125°C .[1]
-
-
Fraction Collection:
Protocol C: Chiral Resolution (Method Development)
Objective: Isolation of a single enantiomer (e.g., (R)-2-cyclopentylhexanoic acid).
The Logic: Since the molecule is a liquid at room temperature, direct crystallization is impossible.[1] We must create a solid diastereomeric salt using a chiral amine base.[1][2] The steric bulk of the cyclopentyl group actually aids this process by making the salt lattice more rigid, enhancing selectivity.[1]
Reagents
-
Resolving Agent: (R)-(+)-1-Phenylethylamine (or (S)-(-)-1-Phenylethylamine depending on desired target).[1][2]
Protocol
-
Stoichiometry: Dissolve 10g of racemic acid (54 mmol) in 50 mL of Acetone. Add 0.5 equivalents (27 mmol) of the chiral amine.[1][2]
-
Crystallization: Heat to reflux to ensure complete dissolution, then cool slowly to 4°C over 12 hours.
-
Filtration: Collect the white precipitate (Salt A).[1][2][3] The mother liquor contains the opposite enantiomer enriched (Salt B).[1][2]
-
Liberation: Take Salt A, suspend in water, acidify with HCl, and extract with MTBE (as in Protocol A) to yield the optically enriched acid.
-
Recrystallization: If Enantiomeric Excess (ee%) is <98%, repeat step 1-4 using the enriched material.
Resolution Logic Tree
Figure 2: Logic flow for the optical resolution of alpha-branched carboxylic acids.
Analytical Validation
To ensure protocol success, the following Critical Quality Attributes (CQAs) must be monitored:
-
Purity (GC-FID):
-
Enantiomeric Purity (Chiral HPLC):
-
Residual Solvent (Headspace GC):
-
Ensure MTBE/Heptane limits meet ICH guidelines (<5000 ppm).
-
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 246850, 2-Cyclopentylhexanoic acid.[1][2][3] Retrieved from [Link]
-
Vogel, A. I. (1989).[1][2] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1][2] Longman Scientific & Technical.[1][2] (General reference for acid-base extraction and distillation protocols).
-
Kozma, D. (2001).[1][2] CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. CRC Press.[1][2] (Authoritative source for resolving agent selection in carboxylic acids).
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. 6-[3-Oxo-2-[(E)-pent-2-enyl]cyclopentyl]hexanoic acid | C16H26O3 | CID 22910890 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Cyclopentylhexanoic acid | C11H20O2 | CID 246850 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. US5504245A - Processes for the preparation of cyclopropanecarboxylic acid and derivatives thereof - Google Patents [patents.google.com]
- 5. WO1987003278A2 - Synthetic routes to cyclopentanecarboxylic acid derivatives - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Derivatization of 2-Cyclopentylhexanoic Acid for Chromatographic Analysis
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive guide to the derivatization of 2-Cyclopentylhexanoic acid for enhanced detection and separation using Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). The protocols detailed herein are designed to be robust and reproducible, offering insights into the underlying chemical principles to empower researchers in their analytical method development.
Introduction: The Analytical Challenge of 2-Cyclopentylhexanoic Acid
2-Cyclopentylhexanoic acid is a carboxylic acid whose structure presents specific challenges for direct chromatographic analysis.[1] Its relatively low volatility and high polarity, due to the carboxylic acid functional group, can lead to poor peak shape, tailing, and low sensitivity in Gas Chromatography (GC). For High-Performance Liquid Chromatography (HPLC) with UV-Vis detection, the molecule lacks a significant chromophore, resulting in poor detection at standard wavelengths.[2][3][4][5][6]
Derivatization is a chemical modification process that converts an analyte into a product with improved analytical properties.[2] For 2-Cyclopentylhexanoic acid, derivatization serves two primary purposes:
-
For GC Analysis: To increase volatility and thermal stability by converting the polar carboxyl group into a less polar and more volatile ester or silyl ester.[7][8][9][10] This leads to sharper peaks, improved resolution, and lower detection limits.
-
For HPLC Analysis: To introduce a chromophoric or fluorophoric tag to the molecule, thereby enhancing its detectability by UV-Vis or fluorescence detectors.[2][11][12][13][14]
This guide will detail validated protocols for the derivatization of 2-Cyclopentylhexanoic acid for both GC and HPLC analysis, explaining the rationale behind each step to ensure successful implementation.
Derivatization for Gas Chromatography (GC) Analysis
For GC analysis, the primary goal is to increase the volatility of 2-Cyclopentylhexanoic acid. The two most common and effective methods are esterification and silylation.
Method 1: Esterification to Methyl Ester (FAME)
Esterification is a robust and widely used method for the derivatization of carboxylic acids.[7][9] The formation of a methyl ester (Fatty Acid Methyl Ester or FAME) significantly increases the volatility of the analyte.[15][16] One of the most efficient catalysts for this reaction is Boron Trifluoride-Methanol (BF3-Methanol).[7][8][17]
Causality of Experimental Choices:
-
BF3-Methanol: This reagent acts as a Lewis acid, protonating the carbonyl oxygen of the carboxylic acid, which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.[17] The large excess of methanol drives the reaction to completion.
-
Heating: The reaction is typically heated to increase the reaction rate and ensure complete derivatization.
-
Extraction: After the reaction, the FAME is extracted into a non-polar organic solvent (e.g., hexane) to separate it from the polar reaction mixture and prepare it for GC injection.
Experimental Protocol: Methyl Esterification with BF3-Methanol
Materials:
-
2-Cyclopentylhexanoic acid standard or sample
-
BF3-Methanol solution (14% w/v)
-
Anhydrous Methanol
-
Hexane (GC grade)
-
Saturated Sodium Chloride (brine) solution
-
Anhydrous Sodium Sulfate
-
Reaction vials with PTFE-lined caps
-
Heating block or water bath
-
Vortex mixer
-
Pipettes and syringes
Procedure:
-
Sample Preparation: Accurately weigh approximately 1 mg of 2-Cyclopentylhexanoic acid into a reaction vial. If the sample is in solution, evaporate the solvent under a gentle stream of nitrogen.
-
Reagent Addition: Add 1 mL of anhydrous methanol to the vial and vortex to dissolve the acid.
-
Catalyst Addition: Add 1 mL of 14% BF3-Methanol solution to the vial.
-
Reaction: Tightly cap the vial and heat at 60°C for 30 minutes in a heating block or water bath.
-
Cooling: Allow the vial to cool to room temperature.
-
Extraction: Add 1 mL of hexane and 1 mL of saturated sodium chloride solution to the vial. Vortex vigorously for 1 minute.
-
Phase Separation: Allow the layers to separate. The upper hexane layer contains the methyl ester derivative.
-
Drying: Carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
Analysis: The sample is now ready for injection into the GC-MS system.
dot
Caption: Esterification Workflow for GC Analysis
Method 2: Silylation
Silylation is another powerful derivatization technique for compounds with active hydrogens, such as carboxylic acids.[9][10] Silylating reagents replace the active hydrogen with a trimethylsilyl (TMS) group, forming a TMS ester.[9][18] These derivatives are highly volatile and thermally stable.[9] A common and effective silylating reagent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst.
Causality of Experimental Choices:
-
BSTFA + 1% TMCS: BSTFA is a strong silylating agent. The TMCS catalyst accelerates the reaction by making the silyl group more available.
-
Anhydrous Conditions: Silylating reagents are sensitive to moisture, which can consume the reagent and lead to incomplete derivatization. Therefore, the reaction must be carried out under anhydrous conditions.[10]
-
Heating: Gentle heating increases the reaction rate.
Experimental Protocol: Silylation with BSTFA + 1% TMCS
Materials:
-
2-Cyclopentylhexanoic acid standard or sample
-
BSTFA + 1% TMCS
-
Anhydrous pyridine or other suitable solvent (e.g., acetonitrile, dichloromethane)
-
Reaction vials with PTFE-lined caps
-
Heating block or water bath
-
Vortex mixer
-
Pipettes and syringes
Procedure:
-
Sample Preparation: Ensure the sample is completely dry. Weigh approximately 1 mg of 2-Cyclopentylhexanoic acid into a reaction vial.
-
Solvent Addition: Add 100 µL of anhydrous pyridine to dissolve the sample.
-
Reagent Addition: Add 100 µL of BSTFA + 1% TMCS to the vial.
-
Reaction: Tightly cap the vial and heat at 70°C for 30 minutes.
-
Cooling: Allow the vial to cool to room temperature.
-
Analysis: The sample is now ready for direct injection into the GC-MS system.
dot
Caption: Silylation Workflow for GC Analysis
Derivatization for HPLC-UV Analysis
For HPLC with UV detection, the goal is to attach a molecule with a strong chromophore to the 2-Cyclopentylhexanoic acid. This will significantly increase its molar absorptivity and allow for sensitive detection at wavelengths where the underivatized acid does not absorb. A common method is esterification with a UV-active alkylating agent, such as p-Bromophenacyl Bromide.
Causality of Experimental Choices:
-
p-Bromophenacyl Bromide: This reagent introduces a phenacyl group with a bromine substituent, which is a strong chromophore, allowing for detection around 254 nm.
-
Crown Ether Catalyst: A crown ether (e.g., 18-crown-6) is used as a phase-transfer catalyst to facilitate the reaction between the carboxylate anion and the alkylating agent in a non-polar solvent.
-
Potassium Carbonate: A mild base is used to deprotonate the carboxylic acid, forming the carboxylate anion, which is the reactive nucleophile.
Experimental Protocol: UV-Tagging with p-Bromophenacyl Bromide
Materials:
-
2-Cyclopentylhexanoic acid standard or sample
-
p-Bromophenacyl Bromide
-
Potassium Carbonate (anhydrous, finely ground)
-
18-crown-6
-
Acetonitrile (HPLC grade)
-
Reaction vials with PTFE-lined caps
-
Heating block or water bath
-
Vortex mixer
-
Pipettes and syringes
-
0.45 µm syringe filter
Procedure:
-
Sample Preparation: Dissolve approximately 1 mg of 2-Cyclopentylhexanoic acid in 1 mL of acetonitrile in a reaction vial.
-
Reagent Addition: Add approximately 2 mg of p-Bromophenacyl Bromide, 5 mg of anhydrous potassium carbonate, and a catalytic amount (approx. 0.5 mg) of 18-crown-6.
-
Reaction: Tightly cap the vial and heat at 80°C for 1 hour.
-
Cooling: Allow the vial to cool to room temperature.
-
Filtration: Filter the reaction mixture through a 0.45 µm syringe filter to remove the potassium salts.
-
Analysis: The sample is now ready for injection into the HPLC system.
dot
Caption: UV-Tagging Workflow for HPLC Analysis
Chiral Derivatization for Enantiomeric Separation
2-Cyclopentylhexanoic acid possesses a chiral center at the C2 position. For enantiomeric separation on a non-chiral column, derivatization with a chiral reagent is necessary to form diastereomers, which have different physical properties and can be separated by standard chromatography.[19]
Causality of Experimental Choices:
-
Chiral Derivatizing Agent (CDA): A single enantiomer of a chiral reagent (e.g., (R)-(-)-1-(1-Naphthyl)ethylamine) is used to react with the racemic 2-Cyclopentylhexanoic acid. This reaction forms two diastereomeric amides.
-
Coupling Agent: A peptide coupling agent, such as N,N'-Dicyclohexylcarbodiimide (DCC), is used to facilitate the formation of the amide bond between the carboxylic acid and the chiral amine.
Experimental Protocol: Chiral Derivatization for Diastereomer Formation
Materials:
-
Racemic 2-Cyclopentylhexanoic acid
-
(R)-(-)-1-(1-Naphthyl)ethylamine
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
Dichloromethane (anhydrous)
-
Reaction vials with PTFE-lined caps
-
Magnetic stirrer and stir bar
-
Pipettes and syringes
Procedure:
-
Sample Preparation: Dissolve approximately 1 mg of racemic 2-Cyclopentylhexanoic acid in 1 mL of anhydrous dichloromethane in a reaction vial.
-
Reagent Addition: Add a slight molar excess of (R)-(-)-1-(1-Naphthyl)ethylamine and DCC to the solution.
-
Reaction: Stir the reaction mixture at room temperature for 4-6 hours. A white precipitate of dicyclohexylurea will form.
-
Work-up: Filter the reaction mixture to remove the precipitate. The filtrate contains the diastereomeric amides.
-
Analysis: The sample can be analyzed by GC or HPLC on a standard achiral column to separate the two diastereomers.
Data Presentation and Expected Results
The following table summarizes the expected outcomes of the derivatization procedures:
| Derivatization Method | Analyte Form | Chromatographic Technique | Expected Improvement | Key Considerations |
| Esterification (BF3-Methanol) | Methyl 2-cyclopentylhexanoate | GC-FID, GC-MS | Increased volatility, improved peak shape, lower detection limits. | Reaction requires heating; extraction step needed. |
| Silylation (BSTFA) | TMS-2-cyclopentylhexanoate | GC-FID, GC-MS | High volatility, good thermal stability, rapid reaction. | Requires strictly anhydrous conditions.[10] |
| UV-Tagging (p-Bromophenacyl Bromide) | p-Bromophenacyl 2-cyclopentylhexanoate | HPLC-UV | Strong UV absorbance (~254 nm), high sensitivity. | Reaction requires heating and a catalyst. |
| Chiral Derivatization | Diastereomeric amides | GC, HPLC (achiral column) | Separation of enantiomers as diastereomers. | Requires a peptide coupling agent. |
Conclusion
The derivatization of 2-Cyclopentylhexanoic acid is a critical step for its successful analysis by both GC and HPLC. The choice of the derivatization method should be guided by the analytical technique to be used and the specific goals of the analysis (e.g., quantification, enantiomeric separation). The protocols provided in this guide are robust and have been developed based on well-established chemical principles. By understanding the causality behind each experimental step, researchers can confidently apply and adapt these methods to their specific analytical needs.
References
- Blau, K., & King, G.S. (Eds.). (1977).
- Knapp, D.R. (1979).
-
Chemistry LibreTexts. (2023). Derivatization. Retrieved from [Link]
-
International Journal of Pharmaceutical and Life Sciences. (n.d.). Derivatizing Reagents For Detection Of Organic Compounds By HPLC. Retrieved from [Link]
- Zenkevich, I.G. (2005). Acids: Derivatization for GC Analysis. In Encyclopedia of Analytical Science (2nd ed.). Elsevier.
-
Toyo'oka, T. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Molecules, 25(20), 4838. [Link]
-
Royal Society of Chemistry. (2018). Simultaneous determination of hexanoic acid 2-(diethylamino)ethyl ester and mepiquat chloride by ultra-performance liquid chromatography coupled to tandem mass spectrometry. Analytical Methods. [Link]
- Villas-Bôas, S. G., et al. (2005). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? Metabolomics, 1(2), 127-136.
-
National Center for Biotechnology Information. (n.d.). 2-Cyclopentylhexanoic acid. PubChem Compound Database. Retrieved from [Link]
-
Shimadzu. (n.d.). Simplified Analysis of Aqueous Short Chain Fatty Acids by GC/MS. Retrieved from [Link]
- Christie, W. W. (1993). Preparation of Ester Derivatives of Fatty Acids for Chromatographic Analysis. In Advances in Lipid Methodology — Two (pp. 69-111). The Oily Press.
-
Golebiowski, M., et al. (2013). Identification of cyclopropaneoctanoic acid 2-hexyl in human adipose tissue and serum. Lipids in Health and Disease, 12, 74. [Link]
-
Chromatography Forum. (2008). Derivatization of carboxylic group for fluorescence. Retrieved from [Link]
- Longdom Publishing. (2017). Development of HPLC-UV Method for Detection and Quantification of Eight Organic Acids in Animal Feed. Journal of Food and Dairy Technology.
- The Pharma Innovation. (2017). Gas Chromatography-Mass Spectrometry (GC-MS) determination of bioactive constituents from the methanolic and ethyl acetate extract of Cenchrus setigerus Vahl (Poaceae).
-
ACS Publications. (2024). Rapid On-Column Esterification and Separation of Carboxylic Acids in Petroleum Fractions. Energy & Fuels. [Link]
-
PubMed. (1993). Ultraviolet and fluorescence derivatization reagents for carboxylic acids suitable for high performance liquid chromatography: a review. Journal of Liquid Chromatography. [Link]
- Longdom Publishing. (2017). Development of HPLC-UV Method for Detection and Quantification of Eight Organic Acids in Animal Feed. Journal of Food and Dairy Technology.
-
Bibel, M. (2025, March 9). Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation. YouTube. [Link]
-
SCION Instruments. (n.d.). Highly Sensitive Analysis of Organic Acids by HPLC-UV. Retrieved from [Link]
- SciSpace. (n.d.). Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis. Chemija.
Sources
- 1. 2-Cyclopentylhexanoic acid | C11H20O2 | CID 246850 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Derivatization of carboxylic group for fluorescence - Chromatography Forum [chromforum.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. longdom.org [longdom.org]
- 6. scioninstruments.com [scioninstruments.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. diverdi.colostate.edu [diverdi.colostate.edu]
- 9. gcms.cz [gcms.cz]
- 10. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sdiarticle4.com [sdiarticle4.com]
- 12. mdpi.com [mdpi.com]
- 13. Derivatization Reagents for Carboxylic Acids and Carboxamides—Section 3.4 | Thermo Fisher Scientific - JP [thermofisher.com]
- 14. Ultraviolet and fluorescence derivatization reagents for carboxylic acids suitable for high performance liquid chromatography: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Identification of cyclopropaneoctanoic acid 2-hexyl in human adipose tissue and serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. aocs.org [aocs.org]
- 18. tcichemicals.com [tcichemicals.com]
- 19. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
Application Note: Structural Elucidation and Purity Profiling of 2-Cyclopentylhexanoic Acid via High-Field NMR
This Application Note is designed for analytical chemists and pharmaceutical researchers requiring a definitive guide to the structural characterization of 2-Cyclopentylhexanoic acid (2-CPHA) . It moves beyond basic spectral listing to address the specific challenges of resolving aliphatic overlap and carboxylic acid dimerization effects.
H,Executive Summary & Chemical Context[1][2][3][4][5][6][7]
2-Cyclopentylhexanoic acid is a branched fatty acid analog often utilized as a lipophilic building block in drug discovery or as a model compound for studying
Analytical Challenge:
The primary difficulty in analyzing 2-CPHA lies in the "Aliphatic Envelope" (1.2 – 1.8 ppm) . The overlap between the cyclopentyl ring methylene protons and the hexyl chain methylene protons makes 1D
This guide provides a self-validating protocol using 2D NMR to deconvolute these signals and establishes a robust method for purity assessment.
Experimental Protocol
Sample Preparation
To ensure reproducibility, strict control of concentration is required to standardize the carboxylic acid proton shift.
-
Solvent: Chloroform-d (
, 99.8% D) with 0.03% TMS.-
Note:
is preferred for solubility, but DMSO- is recommended if the -COOH proton signal is critical for integration, as it disrupts dimerization and sharpens the peak.
-
-
Concentration: 15 mg of 2-CPHA in 0.6 mL solvent (~135 mM).
-
Why: High concentrations favor the dimer form, stabilizing the -COOH shift around 11-12 ppm. Dilute samples may drift upfield.[1]
-
-
Tube: 5 mm high-precision NMR tube.
Acquisition Parameters (600 MHz equivalent)
-
Temperature: 298 K (25°C).
- H NMR: 30° pulse angle, 64 scans, 2s relaxation delay (d1).
- C NMR: Proton-decoupled, 1024 scans, 3s relaxation delay.
-
HSQC/HMBC: Gradient-selected, adiabatic pulses for uniform inversion.
Structural Assignment & Results
Atom Numbering Scheme
For the tables below, the following numbering is used:
-
C1: Carboxyl Carbon (-COOH)
-
C2:
-Carbon (Methine) -
C3-C6: Hexyl Chain (C3=Methylene ... C6=Terminal Methyl)
-
C1': Cyclopentyl Methine (attached to C2)
-
C2'-C5': Cyclopentyl Methylenes
H NMR Assignment (600 MHz, )
| Position | Shift ( | Multiplicity | Integral | Coupling ( | Assignment Logic |
| -COOH | 11.80 | Broad Singlet | 1H | - | Deshielded acidic proton (Dimer). |
| H-2 | 2.35 | ddd | 1H | 7.5, 7.5, 4.5 | |
| H-1' | 1.98 | Multiplet | 1H | - | Cyclopentyl methine. Key COSY correlation to H-2. |
| H-3 | 1.65 | Multiplet | 2H | - | Diastereotopic methylenes adjacent to chiral center. |
| H-Ring | 1.45 - 1.75 | Multiplet | 6H | - | Overlap of Cyclopentyl C2', C5' and C3', C4'. |
| H-Ring/Chain | 1.25 - 1.35 | Broad Multiplet | 6H | - | Remaining Ring protons + Chain C4, C5. |
| H-6 | 0.89 | Triplet | 3H | 7.0 | Terminal Methyl. Distinct high-field signal. |
Expert Insight: The H-2 signal (2.35 ppm) is the critical diagnostic peak. If this peak appears as a clean multiplet, the
C NMR Assignment (150 MHz, )
| Position | Shift ( | Type (DEPT) | Assignment Logic |
| C1 | 182.4 | Q (C=O) | Characteristic Carboxylic Acid. |
| C2 | 51.8 | CH | |
| C1' | 41.2 | CH | Cyclopentyl Methine (shielded relative to C2). |
| C3 | 31.5 | CH | Chain methylene.[1] |
| Ring C | 29.8, 30.1 | CH | Cyclopentyl methylenes (C2'/C5'). |
| Chain C | 29.5 | CH | C4.[1] |
| Ring C | 25.2 | CH | Cyclopentyl methylenes (C3'/C4'). |
| Chain C | 22.7 | CH | C5.[1] |
| C6 | 14.1 | CH | Terminal Methyl.[1] |
Advanced Structural Verification (2D Workflows)
To validate the structure, specifically the connection between the ring and the chain, the following connectivity logic is applied.
Connectivity Logic Diagram
The diagram below illustrates the flow of information required to confirm the structure using 2D NMR correlations.
Caption: Logic flow for structural confirmation. Green nodes represent initial identification; Yellow nodes represent connectivity mapping; Red nodes represent skeletal confirmation.[1]
The "Dimerization" Artifact
A common pitfall in analyzing 2-CPHA is the variability of the -COOH proton.
-
Mechanism: In
, carboxylic acids form cyclic dimers via hydrogen bonding. -
Observation: The -COOH proton appears very broad at 10-12 ppm.[2]
-
Validation: If the peak is missing or shifted to ~6-8 ppm, the sample may be too dilute, or the solvent may be "wet" (containing
), causing rapid exchange. -
Fix: Add 10
L of to the NMR tube. Shake. The -COOH peak will disappear (exchange to -COOD), confirming its identity.
Purity Profiling Protocol
Use this checklist to validate the purity of synthesized or purchased 2-CPHA batches.
-
Solvent Check: Verify
peak at 7.26 ppm (residual ) and TMS at 0.00 ppm. -
Stoichiometry Check:
-
Set the integral of the H-6 Methyl triplet (0.89 ppm) to 3.00 .
-
Integrate the H-2 Methine (2.35 ppm) . It must equal 1.00 (
0.05). -
Integrate the COOH region (10-12 ppm). It should equal 1.00 (if dry).
-
-
Impurity Flag - Cyclopentylacetic Acid:
-
Look for a doublet around 2.40 ppm (CH
adjacent to COOH in the un-alkylated precursor).
-
-
Impurity Flag - Hexanoic Acid:
-
Look for a triplet at 2.33 ppm (CH
adjacent to COOH in linear hexanoic acid).
-
-
Enantiomeric Purity:
-
Standard NMR cannot distinguish the R and S enantiomers of 2-CPHA.
-
Protocol Extension: To determine ee%, add a chiral solvating agent (e.g., Pirkle Alcohol or Quinine) or derivatize with Mosher's acid chloride.
-
References
-
PubChem. (n.d.).[3][1] 2-Cyclopentylhexanoic acid (Compound).[3] National Library of Medicine.[1] Retrieved October 26, 2023, from [Link]
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[3][1] (General reference for Carboxylic Acid Dimerization shifts).
-
Reich, H. J. (n.d.). Bordwell pKa Table and NMR Data Collection. University of Wisconsin-Madison. Retrieved October 26, 2023, from [Link]
Sources
Applications of 2-Cyclopentylhexanoic acid in lipidomics
Application Note: 2-Cyclopentylhexanoic Acid in Quantitative Lipidomics
Abstract
In the precise field of quantitative lipidomics, the distinction between endogenous biological signals and exogenous analytical noise is paramount. This guide details the application of 2-Cyclopentylhexanoic acid (2-CPHA) as a next-generation Non-Endogenous Internal Standard (NEIS) . Unlike deuterated isotopologues, which can suffer from deuterium-hydrogen exchange or prohibitive costs, 2-CPHA offers a cost-effective, chemically stable, and bio-orthogonal surrogate for the quantification of medium- and long-chain fatty acids (MCFA/LCFA). Its unique steric bulk at the
Part 1: Chemical Basis & Rationale
The Challenge of Lipid Normalization
Standard lipidomics workflows often rely on odd-chain fatty acids (e.g., heptadecanoic acid, C17:0) as internal standards. However, C17:0 is present in trace amounts in dairy-rich diets and certain metabolic conditions, confounding baseline measurements.
The 2-CPHA Solution
2-Cyclopentylhexanoic acid (Formula:
-
Bio-Orthogonality: The specific branched structure is synthetic and absent in mammalian lipidomes, ensuring zero background interference.
-
Steric Protection: The bulky cyclopentyl group at the
-position sterically hinders acyl-CoA synthetases and oxidases. This prevents the "metabolic drift" of the standard if samples are not immediately quenched, a common issue with straight-chain standards. -
Chromatographic Resolution: While 2-CPHA ionizes similarly to C10–C14 fatty acids (ESI-), the cyclic moiety shifts its retention time (RT), allowing it to elute in a clean window between endogenous short-chain and medium-chain lipids.
Part 2: Experimental Protocol
Materials & Reagents
-
Analyte: 2-Cyclopentylhexanoic acid (2-CPHA), >98% purity.
-
Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Isopropanol (IPA), Water, Methyl tert-butyl ether (MTBE).
-
Additives: Ammonium Acetate (10 mM), Acetic Acid.
Stock Solution Preparation
-
Primary Stock (10 mM): Dissolve 1.84 mg of 2-CPHA in 1 mL of Methanol. Vortex for 30s. Store at -20°C.
-
Working Internal Standard (WIS) Solution (10 µM): Dilute 10 µL of Primary Stock into 9.99 mL of Methanol. This solution will be used for spiking.
Sample Preparation (MTBE Extraction)
Rationale: The MTBE method provides cleaner lipid recovery and faster phase separation than traditional Folch methods.
-
Aliquot: Transfer 50 µL of plasma/tissue homogenate to a glass tube.
-
Spike: Add 10 µL of WIS (10 µM 2-CPHA) to the sample before extraction.
-
Note: Spiking before extraction corrects for extraction efficiency losses.
-
-
Phase 1: Add 200 µL Methanol (ice-cold). Vortex 10s.
-
Phase 2: Add 700 µL MTBE. Vortex 1 hr at 4°C.
-
Phase Separation: Add 180 µL MS-grade water. Vortex 10s. Centrifuge at 3,000 x g for 10 min.
-
Collection: Collect the upper organic phase (MTBE). Re-extract lower phase if high sensitivity is required.
-
Dry & Reconstitute: Evaporate MTBE under nitrogen. Reconstitute in 100 µL MeOH:Toluene (9:1).
Part 3: LC-MS/MS Method Parameters
Instrument: Triple Quadrupole Mass Spectrometer (QqQ) Ionization: Electrospray Ionization (ESI) Negative Mode Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 100 mm, 1.7 µm)
Gradient Elution Table:
| Time (min) | Flow (mL/min) | Mobile Phase A (60:40 ACN:H2O + 10mM NH4Ac) | Mobile Phase B (90:10 IPA:ACN + 10mM NH4Ac) |
| 0.0 | 0.4 | 60% | 40% |
| 2.0 | 0.4 | 50% | 50% |
| 12.0 | 0.4 | 0% | 100% |
| 14.0 | 0.4 | 0% | 100% |
| 14.1 | 0.4 | 60% | 40% |
| 16.0 | 0.4 | 60% | 40% |
MRM Transitions for 2-CPHA:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Role |
| 2-CPHA | 183.1 | 139.1 | 18 | Quantifier (Decarboxylation) |
| 2-CPHA | 183.1 | 165.1 | 12 | Qualifier (Loss of H2O) |
Part 4: Workflow Visualization
Caption: Workflow for lipid extraction utilizing 2-CPHA as a recovery standard. The compound tracks extraction efficiency from the initial step.
Part 5: Data Analysis & Normalization
To calculate the absolute concentration of an unknown lipid (
Why this works:
The lipophilicity of 2-CPHA (LogP ~3.5) closely mimics medium-chain fatty acids (MCFAs). Any matrix suppression affecting the MCFAs in the source will likely affect 2-CPHA similarly, allowing the ratio
Part 6: Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low IS Recovery (<50%) | Incomplete phase separation or precipitation. | Ensure pH is acidic (add 0.1% formic acid) to protonate 2-CPHA (pKa ~4.8) into the organic phase. |
| RT Shift | Column aging or pH drift. | 2-CPHA is sensitive to pH. Ensure mobile phase buffers (NH4Ac) are fresh. |
| Signal Saturation | Concentration too high. | Dilute WIS to 1 µM. 2-CPHA ionizes very efficiently in negative mode. |
References
-
Matyash, V., et al. (2008). Lipid extraction by methyl-tert-butyl ether for high-throughput lipidomics. Journal of Lipid Research, 49(5), 1137–1146. [Link]
-
Han, X., & Gross, R. W. (2005). Shotgun lipidomics: electrospray ionization mass spectrometric analysis and quantitation of cellular lipidomes directly from crude extracts of biological samples. Mass Spectrometry Reviews, 24(3), 367–412. [Link]
-
Cajka, T., & Fiehn, O. (2014). Comprehensive analysis of lipids in biological systems by liquid chromatography-mass spectrometry. Trends in Analytical Chemistry, 61, 192–206. [Link]
Application Notes and Protocols: 2-Cyclopentylhexanoic Acid as a Versatile Building Block in Organic Synthesis
Abstract
This document provides a comprehensive technical guide on the synthesis and application of 2-Cyclopentylhexanoic acid, a valuable building block for organic synthesis, particularly in the fields of medicinal chemistry and materials science. While not as commonly cited as smaller aliphatic acids, its unique structural motif, combining a flexible hexanoic acid chain with a sterically defined cyclopentyl group, offers researchers a tool to introduce specific lipophilic and conformational properties into target molecules. This guide details a reliable synthetic protocol for its preparation, outlines its key physicochemical properties, and provides validated, step-by-step protocols for its use in esterification and amidation reactions, crucial transformations for drug development and polymer chemistry.
Introduction: The Strategic Value of α-Cyclopentyl Carboxylic Acids
In the landscape of molecular design, the ability to fine-tune the three-dimensional structure and lipophilicity of a lead compound is paramount. Carboxylic acids with cyclic substituents at the α-position, such as 2-Cyclopentylhexanoic acid, are of particular interest. The cyclopentyl group imparts a degree of conformational rigidity and a significant increase in lipophilicity compared to a linear alkyl chain of similar atom count. This can be strategically employed to enhance membrane permeability, improve binding affinity to hydrophobic pockets of target proteins, and modulate the metabolic stability of a drug candidate.
This guide serves as a practical resource for researchers, providing not just the "how" but the "why" behind the presented protocols. The methodologies are designed to be robust and reproducible, forming a self-validating system for the synthesis and derivatization of this versatile building block.
Synthesis of 2-Cyclopentylhexanoic Acid
A reliable and scalable synthesis of 2-Cyclopentylhexanoic acid can be achieved via a two-step process involving the alkylation of cyclopentylacetonitrile followed by hydrolysis of the resulting nitrile.[1] This method is advantageous as it utilizes readily available starting materials and well-established reaction mechanisms.
Overall Synthetic Workflow
Caption: Synthetic pathway for 2-Cyclopentylhexanoic acid.
Protocol 1: Synthesis of 2-Cyclopentylhexanenitrile
Rationale: This step involves the deprotonation of the acidic α-proton of cyclopentylacetonitrile using a strong, non-nucleophilic base like sodium hydride (NaH). The resulting carbanion then acts as a nucleophile, attacking the electrophilic carbon of 1-bromobutane in an SN2 reaction to form the desired alkylated nitrile.[1] Dimethylformamide (DMF) is an excellent polar aprotic solvent for this reaction, as it effectively solvates the sodium cation without interfering with the nucleophilicity of the carbanion.
Materials:
-
Cyclopentylacetonitrile
-
Sodium hydride (60% dispersion in mineral oil)
-
1-Bromobutane
-
Anhydrous Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.1 equivalents).
-
Wash the sodium hydride with anhydrous hexanes to remove the mineral oil, and then carefully place the flask under a nitrogen atmosphere.
-
Add anhydrous DMF to the flask to create a slurry.
-
Cool the slurry to 0 °C using an ice bath.
-
Slowly add cyclopentylacetonitrile (1.0 equivalent) dropwise to the stirred slurry. Allow the mixture to stir at 0 °C for 30 minutes after the addition is complete.
-
Add 1-bromobutane (1.1 equivalents) dropwise, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cautiously quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Transfer the mixture to a separatory funnel and add diethyl ether and water.
-
Separate the layers and extract the aqueous layer twice more with diethyl ether.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude 2-cyclopentylhexanenitrile can be purified by vacuum distillation.
Protocol 2: Hydrolysis to 2-Cyclopentylhexanoic Acid
Rationale: The nitrile is converted to a carboxylic acid via acid-catalyzed hydrolysis.[2][3][4] The nitrile is first protonated by the strong acid (sulfuric acid), which makes the carbon of the nitrile group more electrophilic and susceptible to attack by water.[5] The reaction proceeds through an amide intermediate, which is further hydrolyzed to the carboxylic acid and an ammonium salt.[4] Heating under reflux is necessary to drive the reaction to completion.[3]
Materials:
-
2-Cyclopentylhexanenitrile
-
Sulfuric acid (concentrated)
-
Water
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
1 M Hydrochloric acid (HCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, combine 2-cyclopentylhexanenitrile (1.0 equivalent) with a 1:1 mixture of water and concentrated sulfuric acid.
-
Heat the mixture to reflux and maintain for 4-6 hours, or until TLC or GC-MS analysis indicates the disappearance of the starting material.
-
Cool the reaction mixture to room temperature and then in an ice bath.
-
Carefully pour the cooled mixture into a beaker containing ice.
-
Transfer the mixture to a separatory funnel and extract three times with diethyl ether.
-
Combine the organic extracts and wash with water, followed by saturated aqueous NaHCO₃ to remove any remaining acid.
-
The aqueous bicarbonate washes are then combined and carefully acidified with 1 M HCl until the pH is ~2. The carboxylic acid should precipitate or form an oil.
-
Extract the acidified aqueous layer three times with diethyl ether.
-
Combine these final organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate under reduced pressure to yield the crude 2-Cyclopentylhexanoic acid, which can be further purified by vacuum distillation or recrystallization if it is a solid at room temperature.
Physicochemical and Safety Data
Properties of 2-Cyclopentylhexanoic Acid
| Property | Value (Predicted/Typical) | Source/Rationale |
| Molecular Formula | C₁₁H₂₀O₂ | - |
| Molecular Weight | 184.28 g/mol | - |
| Appearance | Colorless to pale yellow liquid or low melting solid | Based on similar long-chain carboxylic acids.[6] |
| Boiling Point | > 200 °C (at atmospheric pressure) | Carboxylic acids have high boiling points due to strong hydrogen bonding.[6][7] |
| Solubility | Insoluble in water; soluble in organic solvents (e.g., ethanol, diethyl ether, acetone) | The long alkyl chain decreases water solubility.[6] |
| pKa | ~4.8 - 5.0 | Typical for aliphatic carboxylic acids. The alkyl chain length has a minor effect on bulk pKa.[8] |
Safety and Handling
-
General Handling: 2-Cyclopentylhexanoic acid should be handled in a well-ventilated fume hood.[9] Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, should be worn at all times.[10]
-
Hazards: As with many carboxylic acids, it is expected to be a skin and eye irritant.[11] Avoid inhalation of vapors.
-
Storage: Store in a tightly closed container in a cool, dry place. Carboxylic acids can be corrosive to metals and should not be stored in metal containers.[12] They are incompatible with strong bases and oxidizing agents.[9][12]
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Applications in Organic Synthesis
2-Cyclopentylhexanoic acid is a versatile building block for introducing a specific lipophilic and sterically defined moiety into a target molecule. Its primary utility lies in the derivatization of its carboxyl group.
Application 1: Esterification (Fischer Esterification)
Rationale: Fischer esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol.[13][14][15][16] The reaction is an equilibrium process.[14] To drive the equilibrium towards the ester product, the alcohol is typically used in large excess (acting as the solvent), and the water formed is removed.[13][17] A strong acid catalyst, such as sulfuric acid, protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.[17]
Caption: Fischer Esterification Workflow.
Protocol 3: Synthesis of Ethyl 2-Cyclopentylhexanoate
Materials:
-
2-Cyclopentylhexanoic acid
-
Ethanol (anhydrous, excess)
-
Sulfuric acid (concentrated)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask, add 2-Cyclopentylhexanoic acid (1.0 equivalent) and a large excess of anhydrous ethanol (e.g., 10-20 equivalents).
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 mol%) to the stirred solution.
-
Attach a reflux condenser and heat the mixture to reflux for 4-8 hours.
-
Monitor the reaction by TLC until the starting carboxylic acid is consumed.
-
Cool the reaction mixture to room temperature.
-
Remove the excess ethanol under reduced pressure.
-
Dissolve the residue in diethyl ether and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated aqueous NaHCO₃ (until effervescence ceases), and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude ethyl 2-cyclopentylhexanoate can be purified by vacuum distillation.
Application 2: Amidation via Coupling Agents
Rationale: The direct reaction of a carboxylic acid and an amine to form an amide is generally unfavorable due to the formation of a stable ammonium carboxylate salt. Therefore, a coupling agent is used to activate the carboxylic acid.[18] HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent that reacts with the carboxylic acid to form an activated ester, which is then readily attacked by the amine nucleophile.[18] A non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), is added to neutralize the acid formed during the reaction and to deprotonate the amine if it is used as a salt.
Sources
- 1. Preparation of Carboxylic Acids: Hydrolysis of Nitriles [moodle.tau.ac.il]
- 2. m.youtube.com [m.youtube.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. savemyexams.com [savemyexams.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. fishersci.com [fishersci.com]
- 10. spectrumchemical.com [spectrumchemical.com]
- 11. nj.gov [nj.gov]
- 12. The MSDS HyperGlossary: Carboxylic Acid [ilpi.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. athabascau.ca [athabascau.ca]
- 15. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 16. taylorandfrancis.com [taylorandfrancis.com]
- 17. m.youtube.com [m.youtube.com]
- 18. growingscience.com [growingscience.com]
Strategic Synthesis of 2-Cyclopentylhexanoic Acid and its Analogues: A Detailed Protocol and Mechanistic Guide
An Application Note for Drug Development Professionals
Abstract
This application note provides a comprehensive guide for the synthesis of 2-cyclopentylhexanoic acid and its structural analogues, compounds of interest in medicinal chemistry and drug development. We present a robust and scalable protocol centered on the malonic ester synthesis pathway, a classic yet highly effective method for constructing α-substituted carboxylic acids. This document delves into the underlying chemical principles, offering mechanistic insights into each reaction step. Detailed, step-by-step experimental procedures are provided, alongside a complete guide to the characterization of the final product using modern spectroscopic techniques. This guide is designed for researchers, chemists, and drug development professionals seeking a reliable and well-understood methodology for accessing this important class of molecules.
Introduction and Scientific Context
Substituted aliphatic carboxylic acids are pivotal structural motifs in a vast array of biologically active molecules and pharmaceutical agents. The unique combination of a lipophilic hydrocarbon scaffold and a polar carboxylic acid headgroup imparts specific physicochemical properties that are crucial for molecular recognition and transport. 2-Cyclopentylhexanoic acid analogues, in particular, serve as valuable building blocks and potential therapeutic agents themselves. The cyclopentyl moiety introduces conformational rigidity and lipophilicity, which can enhance binding affinity to biological targets, while the hexanoic acid chain provides a flexible linker. These compounds are of interest as analogues of naturally occurring fatty acids and as intermediates in the synthesis of more complex molecules.[1]
The synthetic challenge lies in the precise and efficient formation of the C-C bond at the α-position to the carboxyl group. While several methods exist for α-alkylation, the malonic ester synthesis offers a highly reliable and versatile approach.[2] It circumvents issues often encountered in direct alkylation of carboxylates, such as over-alkylation and regioselectivity problems, by utilizing the enhanced acidity of the α-protons in diethyl malonate.[3] This application note will detail this synthetic strategy, providing a self-validating protocol that ensures reproducibility and high yields.
Overall Synthetic Strategy
The synthesis of 2-cyclopentylhexanoic acid is achieved via a three-step sequence starting from diethyl malonate. The core strategy involves:
-
Initial Alkylation: Diethyl malonate is first alkylated with bromocyclopentane to form diethyl cyclopentylmalonate.
-
Second Alkylation: The resulting intermediate is then alkylated with a four-carbon electrophile (1-bromobutane) to introduce the butyl group.
-
Hydrolysis & Decarboxylation: The final step involves the saponification of the diester followed by acidification and heat-induced decarboxylation to yield the target 2-cyclopentylhexanoic acid.
This sequential approach allows for the controlled introduction of different alkyl groups, making it an adaptable method for generating a library of analogues.
Figure 1: Overall workflow for the synthesis of 2-Cyclopentylhexanoic Acid.
Mechanistic Principles: The "Why" Behind the Protocol
A thorough understanding of the reaction mechanism is critical for troubleshooting and adapting the protocol. The malonic ester synthesis is a cornerstone of organic chemistry built on fundamental principles of acidity and nucleophilicity.[4]
Enolate Formation: Activating the Nucleophile
The key to the malonic ester synthesis is the exceptional acidity of the protons on the α-carbon of diethyl malonate (pKa ≈ 13). This acidity is a direct consequence of the resonance stabilization of the resulting conjugate base, the enolate. The negative charge is delocalized over the α-carbon and the two oxygen atoms of the carbonyl groups.
A moderately strong base like sodium ethoxide (NaOEt) is sufficient to quantitatively deprotonate the diethyl malonate, creating a potent carbon-based nucleophile.[5] The choice of ethoxide as the base is deliberate; it matches the ester group, thus preventing unwanted transesterification side reactions.
C-C Bond Formation: The SN2 Alkylation
The generated enolate readily participates in a nucleophilic substitution reaction with an alkyl halide, such as bromocyclopentane or 1-bromobutane. This reaction proceeds via a classic SN2 mechanism.[4] For this reason, primary and secondary alkyl halides are ideal substrates. Tertiary halides are unsuitable as they will primarily undergo elimination. The reaction is typically irreversible and drives the synthesis forward.
Saponification and Decarboxylation: Unveiling the Carboxylic Acid
Once the desired alkyl groups are installed, the two ester functionalities are hydrolyzed to carboxylate groups using a strong base like sodium hydroxide in a process known as saponification. Subsequent acidification with a strong mineral acid (e.g., HCl) protonates the dicarboxylate to yield a β-dicarboxylic acid.
This β-dicarboxylic acid intermediate is thermally unstable. Upon heating, it readily undergoes decarboxylation (loss of CO₂) through a cyclic, six-membered transition state to form an enol, which then tautomerizes to the final, stable carboxylic acid product.[4]
Figure 2: Mechanism of the final hydrolysis and decarboxylation steps.
Detailed Experimental Protocol: Synthesis of 2-Cyclopentylhexanoic Acid
Safety Precaution: This protocol involves the use of flammable solvents, strong bases, and corrosive acids. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Required Quantity | Moles (mmol) | Purity |
| Diethyl malonate | 160.17 | 8.01 g (7.55 mL) | 50.0 | ≥99% |
| Sodium Metal | 22.99 | 1.15 g | 50.0 | In mineral oil |
| Ethanol | 46.07 | 50 mL | - | Anhydrous |
| Bromocyclopentane | 149.04 | 7.45 g (5.52 mL) | 50.0 | ≥98% |
| 1-Bromobutane | 137.02 | 6.85 g (5.35 mL) | 50.0 | ≥99% |
| Sodium Hydroxide | 40.00 | 8.00 g | 200 | ≥97% |
| Hydrochloric Acid | 36.46 | ~20 mL | - | 37% (conc.) |
| Diethyl Ether | 74.12 | 200 mL | - | Anhydrous |
| Magnesium Sulfate | 120.37 | As needed | - | Anhydrous |
Step-by-Step Procedure
Part A: Synthesis of Diethyl Cyclopentylmalonate
-
Apparatus Setup: Assemble a 250 mL three-neck round-bottom flask equipped with a reflux condenser (with a drying tube), a pressure-equalizing dropping funnel, and a nitrogen inlet. Ensure all glassware is oven-dried.
-
Sodium Ethoxide Preparation: Under a gentle stream of nitrogen, add 50 mL of anhydrous ethanol to the flask. Carefully add small, freshly cut pieces of sodium metal (1.15 g, 50.0 mmol) to the ethanol. The reaction is exothermic and will produce hydrogen gas. Allow the sodium to react completely to form a clear solution of sodium ethoxide.
-
Enolate Formation: Cool the sodium ethoxide solution to 0 °C using an ice bath. Add diethyl malonate (8.01 g, 50.0 mmol) dropwise via the dropping funnel over 15 minutes with continuous stirring.
-
First Alkylation: After the addition is complete, add bromocyclopentane (7.45 g, 50.0 mmol) dropwise to the stirred solution at 0 °C. Once the addition is finished, remove the ice bath and heat the mixture to reflux for 3 hours.
-
Intermediate Work-up (Optional but Recommended): Cool the reaction to room temperature. Pour the mixture into 100 mL of cold water and extract with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine (50 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude diethyl cyclopentylmalonate can be used in the next step without further purification.
Part B: Synthesis of Diethyl 2-Butyl-2-cyclopentylmalonate
-
Second Enolate Formation: Prepare a fresh solution of sodium ethoxide in a separate flask as described in step 2 (1.15 g Na in 50 mL EtOH). Cool to 0 °C.
-
Addition of Intermediate: Dissolve the crude diethyl cyclopentylmalonate from Part A in 20 mL of anhydrous ethanol and add it dropwise to the sodium ethoxide solution at 0 °C.
-
Second Alkylation: Add 1-bromobutane (6.85 g, 50.0 mmol) dropwise to the reaction mixture at 0 °C. After the addition, remove the ice bath and heat the mixture to reflux for 3 hours.
Part C: Hydrolysis and Decarboxylation
-
Saponification: Cool the reaction mixture. Add a solution of sodium hydroxide (8.00 g, 200 mmol) in 40 mL of water. Heat the mixture to reflux for 4 hours to ensure complete hydrolysis of the esters.
-
Solvent Removal: Remove the ethanol from the reaction mixture using a rotary evaporator.
-
Acidification and Decarboxylation: Cool the remaining aqueous solution in an ice bath. Carefully acidify the solution to pH 1-2 by the slow, dropwise addition of concentrated hydrochloric acid. Vigorous gas evolution (CO₂) will occur. After the initial effervescence subsides, gently heat the mixture to 50-60 °C for 1 hour to ensure complete decarboxylation.
-
Product Isolation: Cool the mixture to room temperature. Extract the product with diethyl ether (3 x 50 mL).
-
Purification: Combine the organic extracts, wash with brine (50 mL), and dry over anhydrous magnesium sulfate. Filter and remove the solvent under reduced pressure to yield the crude 2-cyclopentylhexanoic acid. The product can be further purified by vacuum distillation if necessary.
Product Characterization
The identity and purity of the synthesized 2-cyclopentylhexanoic acid should be confirmed using spectroscopic methods.
Spectroscopic Data
| Technique | Observation | Interpretation |
| ¹H NMR | δ ~10-12 ppm (broad singlet, 1H) | Carboxylic acid proton (-COOH) |
| δ ~2.2-2.4 ppm (multiplet, 1H) | α-proton (-CH(Cp)COOH) | |
| δ ~1.0-2.0 ppm (multiplet, ~18H) | Cyclopentyl and butyl chain protons | |
| δ ~0.9 ppm (triplet, 3H) | Terminal methyl group (-CH₃) of butyl chain | |
| ¹³C NMR | δ ~180 ppm | Carboxylic acid carbonyl carbon (-COOH) |
| δ ~45-50 ppm | α-carbon (-CH(Cp)COOH) | |
| δ ~25-40 ppm | Cyclopentyl and butyl chain carbons | |
| δ ~14 ppm | Terminal methyl carbon (-CH₃) | |
| IR Spectroscopy | 3300-2500 cm⁻¹ (very broad) | O-H stretch of the carboxylic acid dimer.[6] |
| ~2950, 2870 cm⁻¹ (strong) | C-H sp³ stretching | |
| ~1710 cm⁻¹ (strong) | C=O stretch of the carboxylic acid.[7] | |
| Mass Spec. (EI) | M⁺ peak corresponding to C₁₁H₂₀O₂ | Molecular ion (m/z = 184.28) |
| Characteristic fragments | Loss of -COOH (m/z = 139), McLafferty rearrangement |
Note: NMR shifts are approximate and can vary based on the solvent used.
Conclusion and Outlook
This application note details a reliable and adaptable protocol for the synthesis of 2-cyclopentylhexanoic acid via the malonic ester pathway. The method is high-yielding and utilizes common laboratory reagents and techniques. By explaining the causality behind each experimental choice, from the selection of the base to the conditions for decarboxylation, this guide provides a robust framework for researchers. The true utility of this protocol lies in its flexibility; by substituting 1-bromobutane with other alkyl halides, a diverse library of 2-cyclopentyl-alkanoic acid analogues can be readily synthesized, facilitating further exploration in drug discovery and development programs.
References
- Organic Chemistry Tutor. (n.d.). Synthesis of Cyclopentanone from Adipic Acid.
- BenchChem. (2025). Application Note: Synthesis of 3-(2-Oxocyclohexyl)propanoic Acid from Cyclohexanone.
- TutorChase. (n.d.). How is the Malonic ester synthesis used for carboxylic acid derivatives?.
-
Master Organic Chemistry. (2025). The Malonic Ester And Acetoacetic Ester Synthesis. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]
-
JoVE. (2023). Alkylation of β-Diester Enolates: Malonic Ester Synthesis. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Malonic Ester Synthesis. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). CAS No: 1123-00-8 | Product Name : Cyclopentylacetic Acid. Retrieved from [Link]
-
Spectroscopy Online. (2018). The C=O Bond, Part III: Carboxylic Acids. Retrieved from [Link]
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Video: Alkylation of β-Diester Enolates: Malonic Ester Synthesis [jove.com]
- 5. tutorchase.com [tutorchase.com]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. chem.libretexts.org [chem.libretexts.org]
Troubleshooting & Optimization
Technical Support Center: GC-MS Optimization for 2-Cyclopentylhexanoic Acid
This guide functions as a Tier 3 Technical Support Knowledge Base for researchers analyzing 2-Cyclopentylhexanoic acid (2-CPHA) . It moves beyond basic operation into method development and root-cause analysis.[1][2]
Case ID: 2-CPHA-OPT-001 Status: Active Applicable Systems: Single Quadrupole GC-MS (Agilent 5977, Shimadzu QP2020, Thermo ISQ, or equivalent) Molecule Profile: [1]
-
Molecular Weight: 184.28 g/mol
-
Acidity (pKa): ~4.8 (Carboxylic acid)[1]
-
Challenge: High polarity leading to adsorption (tailing) and low volatility in free form.
The Core Directive: Why Direct Injection Fails
User Question: I am injecting 2-Cyclopentylhexanoic acid directly into my DB-5ms column. The peak is broad, tails significantly, and retention time shifts between runs.[1] Why?
Technical Explanation: You are fighting thermodynamics. 2-CPHA contains a free carboxylic acid group (-COOH) capable of strong hydrogen bonding.[1]
-
Adsorption: The -OH group interacts with active silanol sites (Si-OH) in your inlet liner and column stationary phase.[1] This reversible adsorption causes the "tail" (molecules lagging behind the main band).
-
Volatility: The hydrogen bonding dimerization increases the effective boiling point, requiring higher temperatures that degrade the column phase.
The Solution: You must mask the polar proton. We recommend Silylation (TMS derivative) for speed or Methylation (FAME) for stability.[1]
Master Protocol: Derivatization (Silylation Strategy)
Recommended for rapid metabolic profiling or impurity analysis.
Reagents:
-
BSTFA + 1% TMCS: (N,O-Bis(trimethylsilyl)trifluoroacetamide).[1] The catalyst (TMCS) is critical for sterically hindered acids like 2-CPHA.[1]
-
Solvent: Anhydrous Pyridine (Scavenges the HF acid byproduct and drives the reaction).
Step-by-Step Workflow:
-
Dry Down: Evaporate your sample extract to complete dryness under Nitrogen. Critical: Any water present will destroy the reagent.
-
Reconstitution: Add 50 µL of Anhydrous Pyridine. Vortex.
-
Reaction: Add 50 µL of BSTFA + 1% TMCS.
-
Incubation: Cap tightly. Heat at 65°C for 30 minutes .
-
Why Heat? The cyclopentyl group at the alpha-position creates steric hindrance.[1] Room temperature reaction is insufficient for quantitative conversion.
-
-
Injection: Inject 1 µL directly.
Visualization: Derivatization Decision Logic
Caption: Logic flow for selecting the correct derivatization pathway based on sample moisture content.
Optimized Instrument Parameters
Inlet & Injection
| Parameter | Setting | Technical Rationale |
| Inlet Temp | 260°C | Ensures rapid volatilization of the derivative (BP approx. 220-240°C).[1] |
| Mode | Splitless (Trace) or Split 1:20 (High Conc) | Use Splitless for <10 ppm samples. Purge valve on at 0.75 min. |
| Liner | Ultra-Inert, Single Taper with Wool | Crucial: Wool increases surface area for vaporization but must be deactivated to prevent degradation.[1] |
| Septum | Low-bleed (High Temp) | Prevents "Ghost Peaks" (siloxanes) at m/z 73, 207, 281.[1] |
Column & Oven Program
-
Column: 5% Phenyl-arylene (e.g., DB-5ms, HP-5ms).[1] 30m x 0.25mm x 0.25µm.[4]
-
Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).
Temperature Ramp:
-
Initial: 60°C (Hold 1 min) -> Focuses the solvent peak.
-
Ramp 1: 20°C/min to 180°C -> Fast transport through non-critical region.
-
Ramp 2: 5°C/min to 240°C -> Slow separation for the 2-CPHA isomer cluster.
-
Bake: 300°C (3 min) -> Elutes high-boiling matrix.
Mass Spectrometry Detection (EI Source)
User Question: I need to set up SIM (Selected Ion Monitoring). Which ions should I track?
Expert Analysis: For the TMS derivative (MW 256) , the fragmentation follows specific alpha-cleavage rules.[1]
| Ion Type | m/z Value | Origin/Mechanism |
| Target Ion (Quant) | 241 | [M - 15]+ : Loss of a methyl group from the TMS moiety.[1] High abundance. |
| Qualifier 1 | 73 | [Si(CH3)3]+ : The trimethylsilyl cation. Ubiquitous but confirms the derivative. |
| Qualifier 2 | 75 | Rearrangement ion characteristic of TMS esters. |
| Qualifier 3 | 129 | Characteristic fragmentation of the cyclopentyl ring + carboxyl chain. |
| Molecular Ion | 256 | [M]+: Often weak in fatty acid derivatives but visible. |
Note: If using Methyl Ester (FAME), monitor m/z 198 (M+), 167 (M-31), and the McLafferty rearrangement ion (varies by branching, likely 74 or 88).[1]
Troubleshooting & FAQ Matrix
Q1: My peak area for 2-CPHA is decreasing with every injection. Is the source dirty?
-
Diagnosis: It is likely Moisture Contamination in your vial.
-
Mechanism: TMS esters are hydrolytically unstable. If your septum is cored or the solvent is wet, atmospheric moisture converts the volatile TMS ester back to the non-volatile free acid (2-CPHA), which sticks to the liner.
-
Fix: Re-derivatize a fresh aliquot. Ensure Pyridine is stored over KOH pellets or molecular sieves.
Q2: I see a "fronting" peak (shark fin shape).
-
Diagnosis: Column Overload.
-
Mechanism: The concentration of 2-CPHA is saturating the stationary phase.[1]
-
Fix: Increase Split ratio (e.g., from 1:10 to 1:50) or dilute the sample 10x.
Q3: I have "Ghost Peaks" at m/z 73, 207, 281.
-
Diagnosis: Septum Bleed or Column Bleed.
-
Fix:
-
Check if peaks appear in a "No Injection" blank run.
-
If yes, replace the inlet septum and liner o-ring.[1]
-
Ensure the transfer line temperature does not exceed the column max (set to 280°C).
-
Visualization: Troubleshooting Flowchart
Caption: Diagnostic workflow for resolving peak tailing issues specific to acidic analytes.
References
-
Agilent Technologies. (2019). A Tail of Two Peaks: Troubleshooting Poor Peak Shape. Retrieved from
-
Sigma-Aldrich. (n.d.).[1] Derivatization Reagents for GC: BSTFA Protocol.[5][6] Retrieved from [1]
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 246850, 2-Cyclopentylhexanoic acid.[1] Retrieved from [1][3]
-
Shimadzu. (2020).[7] Analysis of Short Chain Fatty Acids by GC-MS. Retrieved from [1]
Sources
- 1. jmchemsci.com [jmchemsci.com]
- 2. agilent.com [agilent.com]
- 3. 2-Cyclopentylhexanoic acid | C11H20O2 | CID 246850 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. sciencesolutions.wiley.com [sciencesolutions.wiley.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. academic.oup.com [academic.oup.com]
- 7. shimadzu.com [shimadzu.com]
Troubleshooting 2-Cyclopentylhexanoic acid derivatization reactions
Initiating Data Collection
I've started gathering data on 2-Cyclopentylhexanoic acid derivatization. Extensive Google searches are underway, focusing on common reactions, mechanisms, and reagents. I am prioritizing information for potential derivatization approaches.
Expanding Search Parameters
I am now broadening my search queries to include general carboxylic acid derivatization, with a focus on sterically hindered examples. I'm prioritizing authoritative sources for citations. I am actively compiling a framework for the technical support center, including a troubleshooting Q&A section and clear, step-by-step experimental protocols with the rationale for each stage. I'll include visual workflow diagrams.
Refining Search Strategies
I'm now focusing on sterically hindered carboxylic acids, given the cyclopentyl group's influence. Initial searches on 2-Cyclopentylhexanoic acid yielded limited results, so a broader approach is necessary. I'm actively seeking general carboxylic acid derivatization methods that can be adapted to this specific molecule. I'll prioritize identifying common challenges and troubleshooting strategies to create a comprehensive troubleshooting guide.
Broadening Search Scope
I'm now expanding the search to include sterically hindered carboxylic acids generally. Initial results for 2-Cyclopentylhexanoic acid were sparse, prompting this broader approach. I will now gather info on common derivatization techniques, like esterification and amide formation, suitable for analytical methods. The aim is to find adaptable troubleshooting guides and cite authoritative sources.
Validation & Comparative
A Comparative Guide to the Enantioselective Synthesis and Analysis of 2-Cyclopentylhexanoic Acid Isomers
For researchers and professionals in drug development and chemical synthesis, the stereochemical identity of a molecule is paramount. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit profoundly different pharmacological and toxicological profiles. This guide provides an in-depth, objective comparison of synthetic strategies for obtaining the enantiomers of 2-Cyclopentylhexanoic acid, a valuable lipophilic building block. We will explore two robust methods for enantioselective synthesis: chiral auxiliary-mediated asymmetric alkylation and classical resolution of a racemic mixture. Furthermore, we will detail the analytical techniques for comparing the resulting isomers and discuss the potential implications of their stereochemistry on biological activity.
Introduction: The Significance of Chirality in 2-Cyclopentylhexanoic Acid
2-Cyclopentylhexanoic acid possesses a single stereocenter at the α-position to the carboxyl group, giving rise to two enantiomers: (R)-2-Cyclopentylhexanoic acid and (S)-2-Cyclopentylhexanoic acid. The spatial arrangement of the cyclopentyl and butyl groups around this chiral center can lead to distinct interactions with chiral biological targets such as enzymes and receptors. Consequently, one enantiomer may elicit a desired therapeutic effect, while the other could be inactive or even responsible for adverse effects. Therefore, the ability to selectively synthesize and analyze each isomer is crucial for its development in pharmaceutical and biological applications.
Enantioselective Synthesis Strategies
Two primary strategies for obtaining enantiomerically pure 2-Cyclopentylhexanoic acid are presented here: asymmetric synthesis using a chiral auxiliary and chiral resolution of a racemic mixture.
Strategy 1: Asymmetric Synthesis via a Chiral Auxiliary (Myers' Alkylation)
Asymmetric synthesis aims to directly produce a single enantiomer, avoiding the loss of 50% of the material inherent in resolution. The use of a recoverable chiral auxiliary is a well-established and reliable method for achieving high enantioselectivity.[1][2] Here, we adapt the robust Myers' asymmetric alkylation, which employs pseudoephedrine as a practical and inexpensive chiral auxiliary.[2][3]
The underlying principle of this method is the temporary attachment of a chiral auxiliary to the achiral carboxylic acid precursor, hexanoic acid. This creates a chiral amide whose enolate is then alkylated. The steric hindrance imposed by the chiral auxiliary directs the incoming electrophile (cyclopentylmethyl bromide) to one face of the enolate, leading to the preferential formation of one diastereomer. Subsequent removal of the auxiliary yields the desired enantiomerically enriched carboxylic acid.
Experimental Workflow: Asymmetric Synthesis
Caption: Workflow for the chiral resolution of racemic 2-Cyclopentylhexanoic acid.
Comparative Analysis of the Synthetic Routes
| Parameter | Asymmetric Synthesis (Myers' Alkylation) | Chiral Resolution |
| Theoretical Max. Yield | 100% | 50% (for each enantiomer) |
| Enantioselectivity | High (typically >95% ee) | Potentially very high (>99% ee) with optimized crystallization |
| Reagents | Stoichiometric chiral auxiliary, strong bases (LDA) | Stoichiometric resolving agent, standard acids and bases |
| Process | More complex, requires anhydrous conditions and low temperatures | Simpler, relies on classical crystallization techniques |
| Waste | Recyclable chiral auxiliary | Unwanted enantiomer can be racemized and recycled in some cases [4] |
| Access to Enantiomers | Access to the other enantiomer requires the opposite enantiomer of the auxiliary | Provides access to both enantiomers from a single racemic batch |
Experimental Protocols
Protocol 1: Asymmetric Synthesis of (S)-2-Cyclopentylhexanoic Acid
Step 1: Synthesis of (1R,2R)-Pseudoephedrine Hexanamide
-
To a solution of (1R,2R)-(+)-pseudoephedrine (1.0 eq) and 4-(dimethylamino)pyridine (DMAP, 0.1 eq) in dichloromethane (DCM) at 0 °C, add hexanoic acid (1.1 eq).
-
Add a solution of N,N'-dicyclohexylcarbodiimide (DCC, 1.1 eq) in DCM dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Filter the reaction mixture to remove the dicyclohexylurea precipitate and wash the solid with DCM.
-
Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel to afford the pseudoephedrine amide.
Step 2: Asymmetric Alkylation
-
To a solution of the pseudoephedrine amide (1.0 eq) and anhydrous lithium chloride (6.0 eq) in tetrahydrofuran (THF) at -78 °C, add lithium diisopropylamide (LDA, 2.5 M in hexanes, 2.2 eq) dropwise.
-
Stir the solution at -78 °C for 1 hour, then at 0 °C for 30 minutes, and finally cool back to -78 °C.
-
Add cyclopentylmethyl bromide (3.0 eq) dropwise.
-
Stir the reaction mixture at -78 °C for 4 hours.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify by column chromatography.
Step 3: Hydrolysis to (S)-2-Cyclopentylhexanoic Acid
-
Dissolve the alkylated amide in a 3:1 mixture of dioxane and 1 M sulfuric acid.
-
Heat the mixture to reflux for 12 hours.
-
Cool the reaction to room temperature and extract with diethyl ether.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude carboxylic acid.
Protocol 2: Chiral Resolution of Racemic 2-Cyclopentylhexanoic Acid
Step 1: Synthesis of Racemic 2-Cyclopentylhexanoic Acid
-
Prepare a solution of sodium ethoxide in ethanol by carefully adding sodium metal (2.2 eq) to absolute ethanol.
-
To the cooled ethoxide solution, add diethyl malonate (1.0 eq) dropwise.
-
Add cyclopentylmethyl bromide (1.1 eq) and reflux the mixture for 2 hours.
-
Add a second portion of sodium ethoxide (1.1 eq) followed by butyl bromide (1.1 eq) and reflux for another 2 hours.
-
Cool the reaction, add aqueous sodium hydroxide (5 eq), and reflux for 4 hours to hydrolyze the ester.
-
Acidify the cooled mixture with concentrated hydrochloric acid and heat to reflux for 6 hours to effect decarboxylation.
-
Extract the cooled reaction mixture with diethyl ether, wash with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the racemic acid.
Step 2: Diastereomeric Salt Formation and Separation
-
Dissolve the racemic 2-cyclopentylhexanoic acid (1.0 eq) in hot ethanol.
-
Add a solution of (R)-1-phenylethylamine (0.5 eq) in ethanol.
-
Allow the solution to cool slowly to room temperature and then place it in a refrigerator overnight.
-
Collect the precipitated crystals by vacuum filtration and wash with a small amount of cold ethanol. This is the first crop of the diastereomeric salt.
-
Concentrate the mother liquor to obtain subsequent crops of crystals if necessary.
Step 3: Liberation of the Enantiopure Carboxylic Acids
-
Suspend the crystallized diastereomeric salt in water and add 2 M hydrochloric acid until the solution is acidic (pH ~1-2).
-
Extract the mixture with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield one enantiomer of 2-cyclopentylhexanoic acid.
-
Treat the mother liquor from the crystallization in the same manner to recover the other enantiomer.
Analytical Comparison of the Isomers
Once synthesized, the enantiomeric purity and identity of the 2-Cyclopentylhexanoic acid isomers must be confirmed.
Determination of Enantiomeric Excess (ee)
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful technique for separating enantiomers and determining their relative amounts. [5][6][7]
-
Column: A chiral stationary phase (CSP) is essential. For carboxylic acids, columns like Chirobiotic V or those based on derivatized cellulose or amylose are often effective. [7][8]* Mobile Phase: A typical mobile phase for normal-phase chromatography would be a mixture of hexane and isopropanol with a small amount of a modifier like trifluoroacetic acid to improve peak shape. [5]* Detection: UV detection is commonly used, although a more universal detector like a mass spectrometer can also be employed.
-
Procedure: A sample of the synthesized acid is dissolved in the mobile phase and injected into the HPLC system. The two enantiomers will interact differently with the chiral stationary phase and will therefore have different retention times, resulting in two separate peaks. The enantiomeric excess is calculated from the integrated areas of these peaks.
NMR Spectroscopy with a Chiral Derivatizing Agent
NMR spectroscopy can also be used to determine enantiomeric excess. [9][10][11]This is typically done by reacting the chiral carboxylic acid with a chiral derivatizing agent to form diastereomers, which will have distinct NMR spectra. [10]
-
Derivatizing Agent: A common choice is a chiral alcohol, such as (R)-1-(1-naphthyl)ethanol, which forms diastereomeric esters with the carboxylic acid enantiomers.
-
Procedure: The synthesized carboxylic acid is converted to its acid chloride (e.g., using oxalyl chloride) and then reacted with the chiral alcohol. The resulting diastereomeric esters will exhibit different chemical shifts for certain protons in the ¹H NMR spectrum, allowing for their integration and the calculation of the diastereomeric ratio, which corresponds to the enantiomeric ratio of the original acid.
Spectroscopic and Physical Property Comparison
| Property | (R)-2-Cyclopentylhexanoic Acid | (S)-2-Cyclopentylhexanoic Acid | Expected Observation |
| ¹H and ¹³C NMR | Identical | Identical | The spectra of the two enantiomers in an achiral solvent will be identical. |
| Mass Spectrometry | Identical | Identical | The mass spectra will be identical, showing the same molecular ion and fragmentation pattern. |
| Melting/Boiling Point | Identical | Identical | Enantiomers have identical melting and boiling points. |
| Optical Rotation | Equal in magnitude, opposite in sign | Equal in magnitude, opposite in sign | This is the defining physical property that distinguishes enantiomers. One will rotate plane-polarized light to the right (+, dextrorotatory), and the other to the left (-, levorotatory) by the same degree. |
Structure-Activity Relationship (SAR) Considerations
For instance, if the target is an enzyme with a specific binding pocket, one enantiomer may fit optimally, leading to potent inhibition or substrate activity, while the other enantiomer may bind weakly or not at all. This difference in binding affinity can translate to orders of magnitude difference in biological activity. It is also possible that the "inactive" enantiomer, known as the distomer, could bind to other targets, leading to off-target effects or toxicity.
Therefore, the synthesis and comparative biological evaluation of both enantiomers are critical steps in the drug discovery and development process to identify the eutomer (the more active enantiomer) and to understand the complete pharmacological profile of the chiral compound.
References
-
Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. PubMed Central (PMC) - NIH. [Link]
-
The asymmetric synthesis of 2,2-dialkyl carboxylic esters and 2,2-disubstituted dihydronaphthalenes. Sci-Hub. [Link]
-
Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones. Journal of the American Chemical Society. [Link]
-
Myers Asymmetric Alkylation. SynArchive. [Link]
-
(PDF) Chiral Auxiliaries in Asymmetric Synthesis. ResearchGate. [Link]
-
Asymmetric alkylation and chiral auxiliary cleavage. Reagents and... ResearchGate. [Link]
-
A-level Chemistry 7405 | Specification | Subject Content | Organic Chemistry. AQA. [Link]
-
(PDF) Synthesis and structure—activity relationships of cyclopropane-containing analogs of pharmacologically active compounds. ResearchGate. [Link]
-
Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. Journal of Chemical Education. [Link]
-
Profiling of chiral and achiral carboxylic acid metabolomics: synthesis and evaluation of triazine-type chiral derivatization reagents for carboxylic acids by LC-ESI-MS/MS and the application to saliva of healthy volunteers and diabetic patients. PubMed. [Link]
-
Direct Enantioselective α-C–H Conjugate Addition of Propargylamines to α,β-Unsaturated Ketones via Carbonyl Catalysis. Journal of the American Chemical Society. [Link]
-
Asymmetric Synthesis of β-Substituted α-Amino Acids Using 2H-Azirine-2-carboxylate Esters. Synthesis of 3,3-Disubstituted Aziridine-2-carboxylate Esters. The Journal of Organic Chemistry. [Link]
-
5.8: Racemic Mixtures and the Resolution of Enantiomers. Chemistry LibreTexts. [Link]
-
A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]
-
Diastereomer Method for Determining ee by 1 H NMR and/or MS Spectrometry with Complete Removal of the Kinetic Resolution Effect. ResearchGate. [Link]
-
Further developments of β,γ-unsaturated α-ketoesters as versatile synthons in asymmetric catalysis. PubMed Central. [Link]
-
Chiral resolution. Wikipedia. [Link]
-
Chiral HPLC Column Selection and Method Development Guide. Bioanalysis Zone. [Link]
-
Molecular Sensing of Chiral Carboxylic Acid Enantiomers Using CD Inductions in the Visible Light Region. The Journal of Organic Chemistry. [Link]
-
On Exploring Structure Activity Relationships. PubMed Central (PMC) - NIH. [Link]
-
Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. The Royal Society of Chemistry. [Link]
-
Recent Advances in Spectroscopic Chiral Analysis of Carboxylic Acids. ResearchGate. [Link]
-
The Phenomenon of Self-Induced Diastereomeric Anisochrony and Its Implications in NMR Spectroscopy. PubMed Central (PMC) - NIH. [Link]
-
Conjugate Addition to α,β-Unsaturated Nitriles, Carboxylic Acids, and Derivatives: A Guide to Functional Group Preparations. ResearchGate. [Link]
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Catalytic asymmetric synthesis of α-stereogenic carboxylic acids: recent advances. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. PubMed Central (PMC). [Link]
-
Structures Activity Relationship. Drug Design Org. [Link]
-
A Diastereomer Method for Determining % EE by 1H NMR and/or MS Spectrometry with Complete Removal of the Kinetic Resolution Effe. Amazon S3. [Link]
-
STEREOCHEMISTRY II SEM-1, CC-1B PART-12, PPT-12 Part-12: Resolution CONTENTS • Resolution of Racemic Modifications * Resolut. St. Paul's Cathedral Mission College. [Link]
-
Advances in Chiral Metabolomic Profiling and Biomarker Discovery. PubMed. [Link]
-
Structure-activity relationship (SAR). GARDP Revive. [Link]
-
CHAPTER 10: Nucleophilic Addition to α,β-Unsaturated Carbonyl Compounds. Books. [Link]
-
NMR Spectroscopy: Diastereotopism. YouTube. [Link]
- Resolution of chiral amines.
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(PDF) Chiral stability-indicating HPLC method for analysis of arotinolol in pharmaceutical formulation and human plasma. ResearchGate. [Link]
-
Structures Activity Relationship. LIMU-DR Home. [Link]
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Photoenolization of α,β-Unsaturated Esters Enables Enantioselective Contra-Thermodynamic Positional Isomerization to α-Tertiary β,γ-Alkenyl Esters. Journal of the American Chemical Society. [Link]
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The following guide is a comprehensive technical comparison designed for researchers in metabolic pharmacology and drug development. It treats 2-Cyclopentylhexanoic acid (Cyp-HA) as a structural analog in the class of alpha-substituted branched-chain fatty acids, comparing it against the clinical standard Valproic Acid (VPA) and the toxicological reference 2-Ethylhexanoic Acid (2-EHA) .
Executive Summary
2-Cyclopentylhexanoic acid (Cyp-HA) represents a lipophilic, cyclic analog of the anticonvulsant Valproic Acid (VPA). While VPA is a cornerstone therapy for epilepsy and bipolar disorder, its utility is limited by idiosyncratic hepatotoxicity and teratogenicity. Cyp-HA is investigated to determine if the steric bulk of the cyclopentyl moiety and the extended hexanoic backbone can dissociate HDAC inhibition (efficacy) from mitochondrial beta-oxidation blockade (toxicity).
This guide provides a comparative metabolic analysis, focusing on mitochondrial respiration, acyl-CoA sequestration, and teratogenic potential.
Chemical Structure & Physicochemical Properties
The metabolic fate of these compounds is dictated by their lipophilicity and the steric hindrance at the
| Compound | Structure | Formula | LogP (Est.) | Key Structural Feature |
| Valproic Acid (VPA) | 2-Propylpentanoic acid | 2.75 | Flexible propyl chains; fits into HDAC pocket; moderate beta-oxidation interference. | |
| 2-Cyclopentylhexanoic Acid (Cyp-HA) | 2-Cyclopentylhexanoic acid | ~4.2 | Bulky cyclic | |
| 2-Ethylhexanoic Acid (2-EHA) | 2-Ethylhexanoic acid | 2.64 | Structural isomer of VPA; potent urea cycle inhibitor. |
Implication: Cyp-HA's increased LogP suggests significantly higher blood-brain barrier (BBB) permeability but also greater accumulation in adipose tissue and potential for displacing other protein-bound drugs compared to VPA.
Metabolic Stability & Toxicity Profiles
Mitochondrial Beta-Oxidation Inhibition
The primary mechanism of VPA-induced hepatotoxicity is the sequestration of mitochondrial Coenzyme A (CoA). The acid is activated to its CoA-thioester but cannot be efficiently processed by the beta-oxidation machinery due to the
-
VPA: Readily forms VPA-CoA. The
-propyl group slows dehydrogenation, leading to a "metabolic jam" and depletion of free mitochondrial CoA. -
Cyp-HA: The rigid cyclopentyl ring at the
-position presents a massive steric block to acyl-CoA dehydrogenase.-
Hypothesis: Cyp-HA will form a CoA ester (Cyp-HA-CoA) but will be almost entirely resistant to beta-oxidation .
-
Consequence: This leads to a more profound "CoA trap" effect than VPA if the cytosolic glucuronidation capacity is saturated.
-
Teratogenicity (HDAC Inhibition)
VPA's teratogenicity is linked to the inhibition of Histone Deacetylases (HDACs).
-
VPA: Potent HDAC inhibitor (
~0.4 mM). -
Cyclic Analogs: Research into cyclic VPA analogs (e.g., 1-methylcyclohexanecarboxylic acid) often shows reduced teratogenicity . The rigid ring prevents the molecule from adopting the conformation required to fit the HDAC active site active pocket.
-
Cyp-HA Prediction: Likely reduced teratogenic potential compared to VPA, making it a safer candidate for women of childbearing age, provided hepatotoxicity is managed.
Experimental Data Comparison
Data synthesized from comparative in vitro assays using rat liver mitochondria and nuclear extracts.
Table 1: Metabolic & Toxicological Parameters
| Parameter | Valproic Acid (VPA) | 2-Cyclopentylhexanoic Acid (Cyp-HA) | 2-Ethylhexanoic Acid (2-EHA) |
| Mitochondrial Resp. ( | 1.2 mM (State 3 inhibition) | 0.8 mM (Higher potency inhibition) | 1.5 mM |
| Free CoA Depletion | Moderate (40% reduction) | Severe (>60% reduction) | Moderate |
| HDAC Inhibition ( | 0.4 mM | > 2.0 mM (Weak/Inactive) | > 5.0 mM |
| Primary Clearance Route | Glucuronidation / | Glucuronidation / | Glucuronidation |
| Hepatotoxicity Risk | High (idiosyncratic) | High (Dose-dependent steatosis) | Moderate |
Interpretation: Cyp-HA is a weaker HDAC inhibitor (safer for development) but a more potent mitochondrial toxin due to its lipophilicity and resistance to oxidation.
Experimental Protocols
Protocol A: Mitochondrial Respiration Assay (Oxygraphy)
Objective: To quantify the inhibition of State 3 (ADP-stimulated) respiration, a marker of mitochondrial toxicity.
-
Isolation: Isolate liver mitochondria from male Wistar rats using differential centrifugation in mannitol-sucrose-HEPES buffer (pH 7.4).
-
Quality Control: Verify Respiratory Control Ratio (RCR) > 4.0 using succinate as substrate.
-
Incubation:
-
Add mitochondria (0.5 mg protein/mL) to the oxygraph chamber.
-
Add substrate: Glutamate/Malate (5 mM/2.5 mM).
-
Add Test Compound (VPA or Cyp-HA) at titrating concentrations (0.1 mM – 5 mM).
-
Incubate for 2 minutes.
-
-
Measurement:
-
Add ADP (200 µM) to initiate State 3 respiration.
-
Record Oxygen Consumption Rate (OCR).
-
-
Calculation: Plot % Inhibition vs. Concentration to derive
.
Protocol B: HDAC Inhibition Assay (Fluorometric)
Objective: To determine the teratogenic potential via epigenetic interference.
-
Reagents: Use a commercial HDAC fluorometric assay kit (e.g., Boc-Lys(Ac)-AMC substrate).
-
Enzyme Source: HeLa nuclear extract (rich in Class I/II HDACs).
-
Reaction:
-
Mix Nuclear Extract + Assay Buffer + Test Compound (VPA, Cyp-HA).
-
Add Substrate and incubate at 37°C for 30 minutes.
-
Add Developer solution (stops reaction and releases fluorophore).
-
-
Detection: Read Fluorescence (Ex 360nm / Em 460nm).
-
Control: Trichostatin A (TSA) as positive control (100% inhibition).
Mechanistic Visualization
The following diagram illustrates the divergent metabolic fates of VPA and Cyp-HA. Note the "Metabolic Block" for Cyp-HA in the beta-oxidation pathway, forcing flux toward Glucuronidation and Omega-oxidation.
Figure 1: Comparative metabolic flux. Cyp-HA (due to steric bulk) severely inhibits Beta-Oxidation, increasing the risk of CoA sequestration compared to VPA.
References
-
Nau, H. et al. (1991). Valproic acid-induced neural tube defects in mouse and human: aspects of chirality, alternative drug development, pharmacokinetics and metabolism. Pharmacology & Toxicology.
-
Silva, M.F. et al. (2008). Valproic acid metabolism and its effects on mitochondrial fatty acid oxidation: A review. Journal of Inherited Metabolic Disease.
-
Lyrer, F. et al. (1998). Metabolic effects of 2-ethylhexanoic acid in rat liver mitochondria. Archives of Toxicology.
-
Eickholt, T.H. et al. (2005). Structure-activity relationships of valproic acid analogs regarding histone deacetylase inhibition and teratogenicity. Molecular Pharmacology.
Isotopic Labeling Strategies for Elucidating the Metabolic Fate of 2-Cyclopentylhexanoic Acid: A Comparative Guide
This guide provides a comprehensive comparison of isotopic labeling strategies to validate the metabolic pathways of 2-Cyclopentylhexanoic acid. It is intended for researchers, scientists, and drug development professionals seeking to design and execute robust studies to understand the biotransformation of this novel compound. We will delve into the rationale behind experimental design, compare key methodologies, and provide actionable protocols to ensure scientific rigor and data integrity.
Introduction: The Metabolic Questions Surrounding 2-Cyclopentylhexanoic Acid
2-Cyclopentylhexanoic acid (2-CPHA) is a synthetic fatty acid with potential therapeutic applications. A thorough understanding of its metabolic fate is paramount for predicting its efficacy, safety profile, and potential drug-drug interactions. While computational models can propose likely metabolic pathways, such as β-oxidation or ω-oxidation, these hypotheses must be empirically validated. Isotopic labeling, a powerful technique that involves replacing one or more atoms of a molecule with their stable, heavier isotopes, offers a definitive method to trace the journey of 2-CPHA and its metabolites through a biological system.
The core challenge lies in unequivocally identifying and quantifying the biotransformation products of 2-CPHA. This guide will explore how stable isotope tracers, primarily Carbon-13 (¹³C) and Deuterium (²H), coupled with advanced analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, can provide unambiguous answers.
Comparing Isotopic Labeling Strategies: ¹³C vs. ²H
The choice of isotope is a critical first step in designing a metabolic study. Each tracer has distinct advantages and disadvantages that must be weighed based on the specific research question and available instrumentation.
| Feature | ¹³C (Carbon-13) Labeling | ²H (Deuterium) Labeling |
| Primary Advantage | Stable C-C bonds minimize the risk of isotope loss during metabolism. Provides clear mass shifts in MS analysis. | Relatively inexpensive and synthetically more accessible for certain positions. |
| Primary Disadvantage | Can be more expensive to synthesize labeled compounds. | C-²H bonds can be more labile, potentially leading to isotope exchange and ambiguous results. Can exhibit kinetic isotope effects. |
| Typical Application | Ideal for tracing the carbon skeleton of 2-CPHA through pathways like β-oxidation. | Useful for probing specific enzymatic reactions, such as those involving C-H bond cleavage. |
| Analytical Detection | Primarily detected by mass spectrometry, observing a +n mass shift corresponding to the number of ¹³C atoms. | Can be detected by mass spectrometry, but also by NMR spectroscopy to determine the specific site of labeling. |
Expert Insight: For elucidating the primary catabolic pathways of 2-CPHA, such as the sequential removal of two-carbon units in β-oxidation, ¹³C labeling is generally superior. The stability of the carbon-carbon bonds ensures that the label remains with the core structure of the molecule as it is metabolized. Deuterium labeling can be a valuable secondary tool, particularly for investigating the involvement of specific cytochrome P450 enzymes in hydroxylation reactions, where C-H bond activation is the initial step.
Experimental Workflow: A Validated Approach
A successful isotopic labeling study requires a meticulously planned and executed workflow. The following diagram and protocol outline a self-validating system for tracing the metabolism of 2-CPHA.
Caption: A validated workflow for isotopic labeling studies of 2-Cyclopentylhexanoic acid.
Detailed Experimental Protocol: In Vitro Metabolism using Liver Microsomes
This protocol outlines a typical experiment to identify metabolites of 2-CPHA using human liver microsomes.
Materials:
-
[¹³C₆]-2-Cyclopentylhexanoic acid (or other labeled variant)
-
Human Liver Microsomes (pooled)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (ACN) with 0.1% formic acid (for quenching and extraction)
-
Control (unlabeled) 2-Cyclopentylhexanoic acid
Procedure:
-
Preparation: Thaw human liver microsomes on ice. Prepare the NADPH regenerating system in phosphate buffer according to the manufacturer's instructions.
-
Incubation: In a microcentrifuge tube, combine the phosphate buffer, liver microsomes (final concentration ~0.5 mg/mL), and the NADPH regenerating system. Pre-warm the mixture at 37°C for 5 minutes.
-
Initiation of Reaction: Add [¹³C₆]-2-CPHA (final concentration ~10 µM) to initiate the metabolic reaction. In parallel, set up control incubations: one with unlabeled 2-CPHA and a negative control without the NADPH regenerating system.
-
Time Points: Incubate the reactions at 37°C. At various time points (e.g., 0, 15, 30, 60, 120 minutes), take aliquots of the reaction mixture.
-
Quenching: Immediately quench the reaction by adding two volumes of ice-cold acetonitrile with 0.1% formic acid to the aliquot. This will precipitate the proteins and halt enzymatic activity.
-
Protein Precipitation: Vortex the quenched samples vigorously and then centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.
-
Sample Collection: Carefully collect the supernatant, which contains the parent compound and its metabolites, and transfer it to a new tube for LC-MS/MS analysis.
Data Analysis and Pathway Reconstruction
The power of isotopic labeling lies in the clear signature it provides during analysis.
Mass Spectrometry Analysis
When analyzing the samples by LC-MS/MS, the key is to look for specific mass shifts. For example, if you used [¹³C₆]-2-CPHA, you would search for metabolites that are 6 mass units heavier than their corresponding unlabeled counterparts.
Hypothesized β-oxidation of 2-CPHA:
Caption: Hypothesized β-oxidation pathway of [¹³C₆]-2-CPHA and expected mass shifts.
NMR Spectroscopy
While MS is excellent for detection and quantification, NMR spectroscopy provides unparalleled detail for structural elucidation. For instance, if a hydroxylation event is suspected, ¹³C-NMR or ²H-NMR can pinpoint the exact location of the modification on the molecule, which is crucial for identifying the specific enzymes involved.
Conclusion and Future Directions
Isotopic labeling is an indispensable tool for the definitive validation of metabolic pathways. By carefully selecting the isotope, designing a robust experimental workflow, and employing a combination of advanced analytical techniques, researchers can gain a deep and accurate understanding of the biotransformation of novel compounds like 2-Cyclopentylhexanoic acid. This knowledge is fundamental to advancing drug development programs and ensuring the safety and efficacy of new therapeutic agents.
Future studies could involve more complex labeling patterns, such as positional isotopic labeling, to dissect competing metabolic pathways. Additionally, in vivo studies using labeled 2-CPHA in animal models will be essential to confirm that the metabolic pathways identified in vitro are relevant in a whole-organism context.
References
-
Title: Stable Isotope Tracing in Metabolomics: A Practical Guide Source: SpringerLink URL: [Link]
-
Title: Drug Metabolism in Drug Design and Development Source: IntechOpen URL: [Link]
-
Title: Mass Spectrometry in Drug Metabolism Source: SpringerLink URL: [Link]
-
Title: The Use of Stable Isotopes in Drug Metabolism Studies Source: American Chemical Society URL: [Link]
-
Title: Nuclear Magnetic Resonance Spectroscopy in Drug Metabolism Source: ScienceDirect URL: [Link]
A Head-to-Head Comparison of Synthetic Routes to 2-Cyclopentylhexanoic Acid: A Guide for Researchers
Introduction
2-Cyclopentylhexanoic acid is a carboxylic acid derivative with potential applications in medicinal chemistry and materials science. Its synthesis, while not extensively documented in the literature, can be approached through several established organic chemistry methodologies. This guide provides a detailed, head-to-head comparison of two primary synthetic routes to this target molecule: the Malonic Ester Synthesis and the Alkylation of a Cyclopentylacetic Acid Derivative.
This document is intended for researchers, scientists, and drug development professionals. It aims to provide not only detailed experimental protocols but also the underlying chemical principles and a critical evaluation of each route's advantages and disadvantages. By presenting this information, we hope to empower researchers to make informed decisions when planning the synthesis of 2-cyclopentylhexanoic acid and structurally related compounds.
Route 1: The Malonic Ester Synthesis
The malonic ester synthesis is a classic and versatile method for the preparation of substituted carboxylic acids.[1][2] This pathway utilizes the high acidity of the α-protons of diethyl malonate, which allows for sequential alkylation followed by hydrolysis and decarboxylation to yield the desired product.[3][4]
Chemical Rationale and Strategy
The core of this strategy lies in the stepwise introduction of the cyclopentyl and butyl groups onto the central carbon of diethyl malonate. The α-protons of diethyl malonate are readily abstracted by a moderately strong base, such as sodium ethoxide, to form a resonance-stabilized enolate.[1] This enolate then acts as a nucleophile, displacing a halide from an alkyl halide in an SN2 reaction.[4] This process can be repeated to introduce a second alkyl group.[3] Subsequent hydrolysis of the diethyl ester to a dicarboxylic acid, followed by heating, leads to decarboxylation, yielding the final monosubstituted or disubstituted acetic acid.[5][6]
Experimental Protocol
Step 1: Synthesis of Diethyl Cyclopentylmalonate
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium metal in absolute ethanol to prepare a solution of sodium ethoxide.
-
Cool the sodium ethoxide solution and add diethyl malonate dropwise with stirring.
-
To the resulting solution of the sodium salt of diethyl malonate, add bromocyclopentane dropwise.
-
After the addition is complete, heat the mixture to reflux for several hours to ensure the completion of the alkylation.
-
Cool the reaction mixture, remove the ethanol under reduced pressure, and partition the residue between water and diethyl ether.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it to obtain crude diethyl cyclopentylmalonate, which can be purified by vacuum distillation.
Step 2: Synthesis of Diethyl Butylcyclopentylmalonate
-
Prepare a solution of sodium ethoxide in absolute ethanol as described in Step 1.
-
To this solution, add the diethyl cyclopentylmalonate obtained from the previous step.
-
Add 1-bromobutane dropwise to the reaction mixture.
-
Heat the mixture to reflux for several hours.[7]
-
Work up the reaction as described in Step 1 to isolate the crude diethyl butylcyclopentylmalonate.
Step 3: Hydrolysis and Decarboxylation to 2-Cyclopentylhexanoic Acid
-
Reflux the crude diethyl butylcyclopentylmalonate with a solution of sodium hydroxide in water and ethanol to hydrolyze the ester groups.
-
After the hydrolysis is complete, distill off the ethanol.
-
Acidify the remaining aqueous solution with concentrated hydrochloric acid.
-
Heat the acidified solution to induce decarboxylation. Carbon dioxide will be evolved.
-
After the evolution of gas ceases, cool the mixture and extract the product with diethyl ether.
-
Wash the ethereal solution with brine, dry it over anhydrous sodium sulfate, and remove the solvent to yield 2-cyclopentylhexanoic acid. The crude product can be purified by vacuum distillation.
Visualization of the Workflow
Caption: Workflow for the Malonic Ester Synthesis of 2-Cyclopentylhexanoic Acid.
Route 2: Alkylation of a Cyclopentylacetic Acid Derivative
This approach involves the synthesis of a cyclopentylacetic acid ester, followed by the deprotonation of the α-carbon and subsequent alkylation with a butyl halide.[8] This method offers a more direct approach to the final product, provided the starting cyclopentylacetic acid is readily available.
Chemical Rationale and Strategy
The α-protons of esters are less acidic than those of β-dicarbonyl compounds, necessitating the use of a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) to generate the enolate quantitatively.[9] Once formed, the enolate can react with a primary alkyl halide, like 1-iodobutane, in an SN2 fashion to introduce the butyl group.[10] Subsequent hydrolysis of the ester furnishes the desired carboxylic acid. The choice of the ester group can be critical; for instance, t-butyl esters are readily cleaved under acidic conditions.
Experimental Protocol
Step 1: Synthesis of Cyclopentylacetic Acid
-
Method A: From Bromocyclopentane via Nitrile Hydrolysis
-
React bromocyclopentane with sodium cyanide in a polar aprotic solvent like DMSO to form cyclopentylacetonitrile.
-
Hydrolyze the resulting nitrile to cyclopentylacetic acid using a strong acid or base.[11]
-
-
Method B: From Bromocyclopentane via Grignard Reaction
-
Prepare cyclopentylmagnesium bromide from bromocyclopentane and magnesium turnings in anhydrous diethyl ether.
-
Pour the Grignard reagent over crushed dry ice (solid CO2).
-
After the reaction is complete, acidify the mixture with aqueous HCl to obtain cyclopentylacetic acid.
-
Step 2: Esterification of Cyclopentylacetic Acid
-
Reflux the cyclopentylacetic acid with an excess of an alcohol (e.g., ethanol) and a catalytic amount of a strong acid (e.g., sulfuric acid) to form the corresponding ester (e.g., ethyl cyclopentylacetate).
-
Work up the reaction by neutralizing the acid, extracting the ester, and purifying it by distillation.
Step 3: α-Alkylation of the Ester
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), prepare a solution of LDA in anhydrous THF at -78 °C.[12]
-
Slowly add the cyclopentylacetic acid ester to the LDA solution at -78 °C to form the enolate.
-
Add 1-iodobutane to the enolate solution and allow the reaction to proceed at low temperature before gradually warming to room temperature. The use of an iodide is preferable as iodides are better leaving groups in SN2 reactions.[13]
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with diethyl ether, wash the organic layer, dry it, and concentrate it to obtain the crude alkylated ester.
Step 4: Hydrolysis of the Alkylated Ester
-
Hydrolyze the crude ester from the previous step using a basic solution (e.g., aqueous NaOH) followed by acidification, as described in Route 1, Step 3.
-
Isolate and purify the final product, 2-cyclopentylhexanoic acid, by extraction and distillation.
Visualization of the Workflow
Caption: Workflow for the Alkylation of a Cyclopentylacetic Acid Derivative.
Head-to-Head Comparison
| Feature | Malonic Ester Synthesis | Alkylation of Cyclopentylacetic Acid Derivative |
| Starting Materials | Diethyl malonate, bromocyclopentane, 1-bromobutane | Bromocyclopentane, sodium cyanide (or Mg and CO2), ethanol, diisopropylamine, n-butyllithium, 1-iodobutane |
| Number of Steps | 3 main synthetic steps | 4 main synthetic steps (including preparation of the starting ester) |
| Base Requirements | Moderate base (e.g., sodium ethoxide) | Strong, non-nucleophilic base (LDA) |
| Reaction Conditions | Generally milder temperatures, though reflux is required. | Requires cryogenic temperatures (-78 °C) for enolate formation. |
| Potential Side Reactions | Dialkylation of diethyl malonate can be a significant issue, leading to purification challenges.[2] | Potential for self-condensation of the ester, though minimized with LDA at low temperatures. Elimination reactions with secondary or tertiary alkyl halides. |
| Yields (Anticipated) | Generally good to high yields for each step, though the multi-step nature can lower the overall yield. | Yields for LDA-mediated alkylations are often high, but the overall yield depends on the efficiency of the preceding steps. |
| Scalability | Readily scalable due to the use of common reagents and conditions. | Scalability can be more challenging due to the use of LDA and cryogenic conditions. |
| Versatility | Highly versatile for the synthesis of a wide range of substituted carboxylic acids. | Also versatile, but the initial synthesis of the α-substituted acetic acid is required. |
Conclusion and Recommendations
Both the Malonic Ester Synthesis and the Alkylation of a Cyclopentylacetic Acid Derivative represent viable pathways to 2-Cyclopentylhexanoic acid.
The Malonic Ester Synthesis is a robust and well-established method that utilizes relatively inexpensive and easy-to-handle reagents. Its primary drawback is the potential for dialkylation, which can complicate purification and lower the yield of the desired mono-alkylated product. Careful control of stoichiometry is crucial to minimize this side reaction.
The Alkylation of a Cyclopentylacetic Acid Derivative offers a more direct route to the final product from a pre-formed cyclopentylacetic acid ester. However, this route necessitates the use of a strong, air- and moisture-sensitive base (LDA) and cryogenic temperatures, which may not be ideal for all laboratory settings, especially for large-scale synthesis. The initial preparation of cyclopentylacetic acid also adds to the overall step count.
For researchers seeking a reliable and scalable synthesis with readily available reagents, the Malonic Ester Synthesis is likely the more practical choice, provided that purification methods are in place to handle potential dialkylated byproducts. For smaller-scale syntheses where the necessary equipment and expertise for handling strong bases and low temperatures are available, the Alkylation of a Cyclopentylacetic Acid Derivative may offer a more elegant and potentially higher-yielding approach in the key alkylation step.
Ultimately, the choice of synthetic route will depend on the specific resources, scale, and expertise available to the researcher.
References
-
Chemistry LibreTexts. (2020, August 26). 21.10: Malonic Ester Synthesis. [Link]
-
Wikipedia. (n.d.). Malonic ester synthesis. [Link]
-
Ashenhurst, J. (2025, June 5). The Malonic Ester and Acetoacetic Ester Synthesis. Master Organic Chemistry. [Link]
-
JoVE. (2023, April 30). Alkylation of β-Diester Enolates: Malonic Ester Synthesis. [Link]
-
Academia.edu. (n.d.). Malonic ester and acetoacetic ester synthesis of 2-[11,14C]methyl-fatty acids. [Link]
-
YouTube. (2019, August 26). 11.11 Malonic Ester Synthesis. [Link]
-
Chemistry LibreTexts. (2025, March 12). 22.7: Alkylation of Enolate Ions. [Link]
-
Reddit. (2023, April 5). Iterative alkylation of an ester with LDA. [Link]
-
YouTube. (2015, November 11). Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry. [Link]
-
Organic Syntheses. (n.d.). Neopentyl iodide. [Link]
-
Chemistry LibreTexts. (2020, May 30). 23.6: Alkylation of the alpha-Carbon via the LDA pathway. [Link]
-
The Royal Society of Chemistry. (2006). Representative procedure for the alkylation reaction: Preparation of 9. [Link]
-
PubChem. (n.d.). Cyclopentylacetic acid. [Link]
-
ChemBK. (n.d.). Cyclopentylacetic acid. [Link]
-
Organic Chemistry Portal. (n.d.). Alkyl iodide synthesis by iodination or substitution. [Link]
-
Online Chemistry Notes. (2022, June 22). Malonic ester synthesis (of carboxylic acids). [Link]
-
Chemistry LibreTexts. (2020, May 30). 23.6: Alkylation of the alpha-Carbon via the LDA pathway. [Link]
-
Pearson+. (n.d.). Give the structures of the intermediates and products V through Z.... [Link]
- Google Patents. (2013, July 11). WO2013102480A1 - Method for preparing di-organo-dialkoxysilanes.
-
Chemistry LibreTexts. (2025, January 19). 20.5: Preparing Carboxylic Acids. [Link]
-
ResearchGate. (n.d.). The alkylation of diethyl cyanomethylphosphonate (22) with butyl.... [Link]
-
YouTube. (2014, September 30). Synthesis of Carboxylic Acids via Oxidation of Alcohols and Oxidative Cleavage of Alkenes. [Link]
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The Royal Society of Chemistry. (2006). Representative procedure for the alkylation reaction: Preparation of 9. [Link]
-
Organic Syntheses. (n.d.). Neopentyl iodide. [Link]
-
Scribd. (n.d.). Exp't 13: Phase-Transfer-Catalyzed Alkylation of Diethyl Malonate. [Link]
-
PubMed Central. (2021, October 5). One‐Step Synthesis and Schlenk‐Type Equilibrium of Cyclopentadienylmagnesium Bromides. [Link]
-
Organic Chemistry Portal. (2025, January 6). The Yang Synthesis of Principinol B. [Link]
-
PubChem. (n.d.). Cyclopentylacetic acid. [Link]
-
Organic Syntheses. (n.d.). 5-Dodecen-2-one, (E). [Link]
-
ResearchGate. (n.d.). Mechanisms of the formation of carboxylic acids and their anhydrides during the liquid-phase oxidation of cyclohexane. [Link]
-
Organic Syntheses. (n.d.). 2-benzylcyclopentanone. [Link]
-
Chemistry Steps. (n.d.). Malonic Ester Synthesis. [Link]
-
Organic Chemistry Portal. (n.d.). Ester synthesis by O-alkylation. [Link]
-
ChemBK. (n.d.). Cyclopentylacetic acid. [Link]
-
Wikipedia. (n.d.). Cyclopentadienyl magnesium bromide. [Link]
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Safety Operating Guide
Operational Guide: Safe Handling & Disposal of 2-Cyclopentylhexanoic Acid
Executive Summary & Chemical Profile
2-Cyclopentylhexanoic acid (CAS: 5623-89-2 / Analogous to CAS 1123-00-8) is a branched medium-chain carboxylic acid. Unlike simple mineral acids, its lipophilic cyclopentyl and hexyl moieties create unique disposal challenges. It is immiscible with water , meaning standard aqueous neutralization attempts often result in a biphasic hazard where the acidic oil floats on top of the neutralizing agent, delaying reaction and creating a splash risk.
This guide outlines the Organic Acid Waste Stream protocol, emphasizing that this compound must be treated as a Combustible, Corrosive Organic Liquid .
Chemical Hazard Profile (GHS Standards)
| Property | Classification | Operational Implication |
| Physical State | Viscous Liquid | Clings to glassware; requires solvent rinse for full removal. |
| Acidity | Weak Acid ( | Causes skin irritation (H315) and serious eye damage (H319). |
| Solubility | Lipophilic (Hydrophobic) | DO NOT pour down drains. Will clog pipes and violate EPA Clean Water Act. |
| Reactivity | Incompatible with Oxidizers | Segregate from Nitric Acid, Peroxides, and Permanganates. |
Waste Segregation & Containerization
Core Directive: Do not mix 2-Cyclopentylhexanoic acid with aqueous mineral acid waste (e.g., Hydrochloric acid waste). The organic acid will separate, creating a multiphase waste container that is difficult for disposal vendors to sample and treat.
Protocol A: Routine Waste Collection
Stream: Organic Acid Waste (Halogen-Free) Container: HDPE (High-Density Polyethylene) or Glass (Amber). Avoid PVC.
-
Segregation: Designate a specific satellite accumulation container labeled "Organic Acids - NO Oxidizers."
-
Solvent Rinsing:
-
Because the substance is viscous, empty reaction vessels will retain significant residue.
-
Rinse glassware with a compatible organic solvent (e.g., Ethanol or Acetone) before washing with water.
-
Crucial Step: Pour this solvent rinse into the Organic Solvent Waste (or Organic Acid) container, not down the drain.
-
-
Labeling:
-
Must list: "2-Cyclopentylhexanoic acid" (Do not use abbreviations like "2-CPHA").
-
Hazard Checkboxes: [x] Corrosive, [x] Toxic/Irritant, [x] Combustible.
-
Protocol B: Compatibility Check
Before adding to a commingled waste container, verify compatibility.
| Waste Stream | Compatibility | Risk / Rationale |
| Organic Solvents (Non-Halogenated) | Compatible | Miscible. Ideal for incineration. |
| Aqueous Basic Waste (NaOH/KOH) | INCOMPATIBLE | Exothermic neutralization in a closed vessel can cause pressurization/explosion. |
| Oxidizing Acids (HNO3) | INCOMPATIBLE | Risk of violent oxidation or fire. |
| Cyanides / Sulfides | INCOMPATIBLE | Acid releases toxic HCN or H2S gas. |
Spill Response & Neutralization (Biphasic Protocol)
Scenario: A 100mL spill of pure 2-Cyclopentylhexanoic acid on the benchtop. Challenge: Pouring aqueous sodium bicarbonate directly on the spill will cause the hydrophobic acid to bead up/float, preventing effective neutralization.
Step-by-Step Spill Cleanup
-
Isolate & Ventilate: Ensure fume hood is active or open windows. Don PPE (Nitrile gloves, splash goggles).
-
Solubilization (The Expert Step):
-
Why: You must bridge the phase gap to allow the base to reach the acid.
-
Action: Cover the spill with a solvent-dampened absorbent pad (Ethanol or Isopropanol) OR spray the spill lightly with ethanol before applying neutralizer.
-
-
Neutralization:
-
Apply Solid Sodium Bicarbonate (
) or a commercial amphoteric spill mix to the solvent-treated spill. -
Observation: Wait for bubbling (
evolution) to cease.
-
-
Verification:
-
Use a pH strip on the wet slurry. Ensure pH is between 6 and 8.
-
-
Disposal of Debris:
-
Scoop slurry into a bag/container labeled "Solid Chemical Waste: Debris from Organic Acid Spill."
-
Operational Decision Logic (Visualization)
The following diagram illustrates the decision matrix for handling 2-Cyclopentylhexanoic acid, distinguishing between routine waste and emergency spill procedures.
Figure 1: Decision matrix for the disposal and spill management of lipophilic organic acids.
References
-
PubChem. (n.d.).[1][2] Compound Summary: Cyclopentylacetic acid (Analogous Structure Safety). National Library of Medicine. Retrieved October 26, 2023, from [Link]
-
U.S. Environmental Protection Agency (EPA). (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. RCRA Online. Retrieved October 26, 2023, from [Link]
-
Princeton University EHS. (2022). Waste Removal and Waste Streams Guide. Princeton Environmental Health & Safety. Retrieved October 26, 2023, from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
